molecular formula C21H23NO4 B15513721 Olopatadine-d3 N-Oxide

Olopatadine-d3 N-Oxide

货号: B15513721
分子量: 356.4 g/mol
InChI 键: TXKZPVWYFNGMCP-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Olopatadine-d3 N-Oxide is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H23NO4

分子量

356.4 g/mol

IUPAC 名称

3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/i1D3

InChI 键

TXKZPVWYFNGMCP-FIBGUPNXSA-N

手性 SMILES

[2H]C([2H])([2H])[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]

规范 SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]

产品来源

United States

Foundational & Exploratory

Olopatadine-d3 N-Oxide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistaminic drug Olopatadine. This document is intended to serve as a valuable resource for professionals in research and development, providing key data on its chemical identity, properties, and analytical considerations.

Chemical and Physical Properties

This compound is the deuterated form of Olopatadine N-Oxide, which is a metabolite of Olopatadine.[1][2] The incorporation of three deuterium atoms on one of the N-methyl groups makes it a useful internal standard for pharmacokinetic and metabolic studies.

Table 1: General Chemical Properties
PropertyValueReference
Chemical Name 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid[2]
Synonyms (Z)-3-(2-(Carboxymethyl)dibenzo(b,e)oxepin-11(6H)-ylidene(-N,N-dimethylpropan-1-amine-d3 oxideN/A
CAS Number 1246832-94-9[2]
Molecular Formula C₂₁H₂₀D₃NO₄[2]
Molecular Weight 356.43 g/mol [2]
Appearance Pale Yellow Solid[2]
Melting Point 108-112°C (decomposes)[3]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[2]

Synthesis and Metabolism

Proposed Synthesis

A plausible final step for the synthesis of this compound would be the oxidation of Olopatadine-d3 using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Synthesis_Pathway Olopatadine_d3 Olopatadine-d3 Olopatadine_d3_N_Oxide This compound Olopatadine_d3->Olopatadine_d3_N_Oxide Oxidation Oxidizing_Agent m-CPBA or H₂O₂ Oxidizing_Agent->Olopatadine_d3_N_Oxide

Figure 1: Proposed final step in the synthesis of this compound.

Metabolic Pathway

Olopatadine N-Oxide is a known metabolite of Olopatadine.[1][3] In humans, Olopatadine undergoes hepatic metabolism to a limited extent. The N-oxide metabolite is formed through the action of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[4]

Metabolic_Pathway Olopatadine Olopatadine Olopatadine_N_Oxide Olopatadine N-Oxide Olopatadine->Olopatadine_N_Oxide Metabolism Enzymes FMO1, FMO3 Enzymes->Olopatadine_N_Oxide

Figure 2: Metabolic conversion of Olopatadine to Olopatadine N-Oxide.

Analytical Methodologies

Detailed experimental protocols for the analysis of this compound are not publicly available. However, based on the analytical methods developed for Olopatadine and its impurities, a general approach can be outlined. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of Olopatadine.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound. The purity of commercially available Olopatadine N-Oxide is often stated as >95% by HPLC.[1]

Table 2: General HPLC Parameters for Olopatadine Analysis

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol)
Detection UV at a specific wavelength (e.g., 298 nm for Olopatadine)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Mass Spectrometry (MS)

While specific mass spectra for this compound are not found in the search results, predicted mass spectrometry data for the non-deuterated Olopatadine N-oxide is available and can serve as a reference. The mass spectrum of the deuterated compound would be expected to show a mass shift corresponding to the three deuterium atoms.

General Analytical Workflow

The characterization and quality control of a reference standard like this compound would typically follow a structured workflow.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Prep Accurate Weighing & Dissolution HPLC HPLC-UV for Purity Prep->HPLC LCMS LC-MS for Identity Confirmation Prep->LCMS Analysis Data Interpretation HPLC->Analysis LCMS->Analysis NMR NMR for Structural Elucidation NMR->Analysis IR IR for Functional Groups IR->Analysis Report Certificate of Analysis Analysis->Report

Figure 3: A general experimental workflow for the characterization of a chemical reference standard.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not publicly available. Researchers would need to acquire this data through their own experimental analysis. For mass spectrometry, as mentioned, a mass shift of +3 Da compared to the non-deuterated standard would be expected.

Conclusion

This compound is a critical tool for researchers studying the metabolism and pharmacokinetics of Olopatadine. This guide has summarized the key available chemical properties and provided a framework for its synthesis and analysis. While detailed experimental protocols and spectroscopic data are not widely published, the information presented here, based on the properties of the non-deuterated analogue and general chemical principles, offers a solid foundation for its use in a research setting. Further experimental work is necessary to fully characterize this labeled compound.

References

Olopatadine-d3 N-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1246832-94-9

This technical guide provides an in-depth overview of Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine and mast cell stabilizer, Olopatadine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, analytical methods, and the biological pathways of its parent compound.

Physicochemical Properties

This compound is a stable isotope-labeled form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The incorporation of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and as an internal standard in analytical assays.

PropertyValueReference
CAS Number 1246832-94-9[1]
Molecular Formula C₂₁H₂₀D₃NO₄[1][2]
Molecular Weight 356.43 g/mol [1][2]
Appearance Pale Yellow Solid[3]
Melting Point 108-112°C (decomposition)[4][5]
Solubility Soluble in Methanol[4]
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3]
Alternate CAS Number (non-deuterated) 203188-31-2[1]
Unlabelled CAS Number 173174-07-7[1]

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process, beginning with the synthesis of a deuterated Olopatadine intermediate, followed by N-oxidation. While a specific protocol for the d3 variant is not publicly detailed, a plausible synthetic route can be derived from the established synthesis of deuterated Olopatadine analogues and the general principles of N-oxidation of tertiary amines.

Proposed Synthesis of Olopatadine-d3

The synthesis of a deuterated analogue, Olopatadine-d6, has been described and can be adapted for the synthesis of the d3 variant. A key step involves the introduction of the deuterated methyl group. The following is a proposed workflow based on established chemical principles.

G cluster_synthesis Proposed Synthesis of Olopatadine-d3 start Starting Materials (e.g., Isoxepac) wittig Wittig Reaction with (3-(dimethylamino)propyl)triphenylphosphonium bromide start->wittig 1 hydrolysis Hydrolysis wittig->hydrolysis 2 deuteromethylation Deuteromethylation (using CD3I or similar reagent) hydrolysis->deuteromethylation 3 olopatadine_d3 Olopatadine-d3 deuteromethylation->olopatadine_d3 4

Caption: Proposed synthetic workflow for Olopatadine-d3.

Methodology:

  • Wittig Reaction: The synthesis would likely commence with a Wittig reaction between 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) and a suitable phosphonium ylide derived from (3-(methylamino)propyl)triphenylphosphonium bromide. This reaction establishes the propylidene side chain.

  • Hydrolysis: Subsequent hydrolysis of the resulting ester or amide intermediate would yield the corresponding carboxylic acid.

  • Deuteromethylation: The secondary amine would then be reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce the trideuteromethyl group, yielding Olopatadine-d3.

N-Oxidation to this compound

The final step is the oxidation of the tertiary amine of Olopatadine-d3 to the corresponding N-oxide.

G cluster_oxidation N-Oxidation Protocol olopatadine_d3 Olopatadine-d3 oxidation Oxidation with m-CPBA or H2O2 olopatadine_d3->oxidation 1 purification Purification (e.g., Chromatography) oxidation->purification 2 final_product This compound purification->final_product 3 G cluster_pathway Olopatadine's Dual Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation leads to H1Receptor H1 Receptor HistamineRelease->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness, Swelling) H1Receptor->Symptoms Activation causes Olopatadine Olopatadine Olopatadine->MastCell Stabilizes Olopatadine->H1Receptor Blocks

References

Technical Guide: Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Olopatadine-d3 N-Oxide, a key metabolite of the antihistamine Olopatadine. This document details its molecular properties, outlines a representative analytical methodology for its quantification, and describes its formation through metabolic pathways. The information presented is intended to support research and development activities involving Olopatadine and its metabolites.

Core Molecular Data

This compound is the deuterated form of Olopatadine N-Oxide, a primary metabolite of Olopatadine. The inclusion of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies. The key quantitative data for this compound and its related non-deuterated analog are summarized below.

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₂₁H₂₀D₃NO₄356.44[1]
Olopatadine N-OxideC₂₁H₂₃NO₄353.42[1]

Metabolic Pathway of Olopatadine

Olopatadine undergoes metabolism in the body to form several metabolites, with Olopatadine N-Oxide and N-desmethyl Olopatadine being significant. The N-oxidation pathway is a key metabolic route.

metabolic_pathway Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide Olopatadine->N_Oxide N-Oxidation Desmethyl N-desmethyl Olopatadine Olopatadine->Desmethyl N-Demethylation

Metabolic conversion of Olopatadine.

Experimental Protocols

Representative Analytical Method: Quantification of Olopatadine and its Metabolites in Human Plasma by LC-MS/MS

This section outlines a representative protocol for the simultaneous determination of Olopatadine and its metabolites, including the N-oxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies. This compound can be used as an internal standard in such assays.

3.1.1. Materials and Reagents

  • Olopatadine hydrochloride reference standard

  • Olopatadine N-Oxide reference standard

  • This compound (as internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3.1.3. Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-5.0 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3.1.4. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olopatadine: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)

    • Olopatadine N-Oxide: Precursor ion > Product ion (specific m/z to be determined)

    • This compound (IS): Precursor ion > Product ion (specific m/z to be determined)

  • Instrument Parameters: Optimized for sensitivity and specificity (e.g., collision energy, declustering potential).

3.1.5. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3.1.6. Calibration and Quality Control

  • Prepare calibration standards by spiking drug-free human plasma with known concentrations of Olopatadine and Olopatadine N-Oxide.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Process calibration standards and QC samples alongside the unknown samples.

Synthesis of Olopatadine N-Oxide

A general procedure for the N-oxidation of tertiary amines can be adapted for the synthesis of Olopatadine N-Oxide from Olopatadine.

3.2.1. Materials

  • Olopatadine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Dichloromethane or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

3.2.2. Procedure

  • Dissolve Olopatadine in dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Olopatadine N-Oxide.

The synthesis of the deuterated analog, this compound, would start from the corresponding deuterated Olopatadine precursor.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of Olopatadine and its metabolites.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Dosing Dosing of Olopatadine Blood_Sampling Blood Sample Collection (Time-course) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Internal Standard Spiking (this compound) Plasma_Separation->IS_Spiking Protein_Precipitation Protein Precipitation IS_Spiking->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

Workflow for Pharmacokinetic Analysis.

Conclusion

This technical guide provides essential information on this compound, including its molecular properties and its role in the metabolic pathway of Olopatadine. The detailed representative analytical protocol and synthesis overview serve as valuable resources for researchers and professionals in the field of drug development and metabolism. The use of deuterated standards like this compound is critical for accurate bioanalytical assays, enabling robust pharmacokinetic and metabolic profiling of Olopatadine.

References

An In-depth Technical Guide to the Synthesis of Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistamine Olopatadine. Due to the limited availability of direct literature on this specific synthesis, this document presents a logical, multi-step approach based on established chemical transformations, including the synthesis of the Olopatadine core, deuterium labeling, and subsequent N-oxidation.

Introduction

Olopatadine is a selective histamine H1 antagonist used in the treatment of allergic conjunctivitis. Its metabolites, including the N-oxide, are crucial for understanding its pharmacokinetic and metabolic profile. The deuterium-labeled analog, this compound, serves as an invaluable internal standard for mass spectrometry-based bioanalytical assays, enabling precise quantification in complex biological matrices. This guide details a feasible synthetic route, provides hypothetical experimental protocols, and visualizes the chemical transformations involved.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages:

  • Synthesis of a Monomethylamino Precursor: Starting from the key intermediate, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), a sidechain is introduced via a Wittig reaction with a protected aminopropyl reagent, followed by demethylation or direct use of a monomethylamino reagent to yield N-desmethyl-Olopatadine.

  • Deuterium Labeling: The secondary amine of N-desmethyl-Olopatadine is then alkylated using a trideuteromethylating agent, such as iodomethane-d3 (CD₃I), to introduce the deuterium label and form Olopatadine-d3.

  • N-Oxidation: The final step involves the selective oxidation of the tertiary amine in Olopatadine-d3 to the corresponding N-oxide using a suitable oxidizing agent.

This pathway is illustrated in the workflow diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Deuterium Labeling cluster_2 Stage 3: N-Oxidation Isoxepac Isoxepac N_Desmethyl_Olopatadine N-Desmethyl-Olopatadine Isoxepac->N_Desmethyl_Olopatadine Wittig Reaction Wittig_Reagent [3-(Methylamino)propyl]triphenylphosphonium bromide Wittig_Reagent->N_Desmethyl_Olopatadine Olopatadine_d3 Olopatadine-d3 N_Desmethyl_Olopatadine->Olopatadine_d3 Alkylation CD3I Iodomethane-d3 (CD3I) CD3I->Olopatadine_d3 Olopatadine_d3_N_Oxide This compound Olopatadine_d3->Olopatadine_d3_N_Oxide Oxidation Oxidizing_Agent m-CPBA or H2O2 Oxidizing_Agent->Olopatadine_d3_N_Oxide

Caption: Proposed multi-stage synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from general procedures for Olopatadine synthesis and N-oxidation of tertiary amines. These should be considered as a starting point for optimization by qualified researchers.

Stage 1: Synthesis of (Z)-11-(3-(Methylamino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (N-Desmethyl-Olopatadine)

This stage involves a Wittig reaction between Isoxepac and a suitable phosphonium ylide.

  • Preparation of the Ylide:

    • Suspend [3-(Methylamino)propyl]triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the suspension to -78°C.

    • Add a strong base, such as n-butyllithium (2.5 equivalents, as a solution in hexanes), dropwise while maintaining the temperature below -70°C.

    • Allow the resulting deep red or orange solution to stir at -78°C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve Isoxepac (1 equivalent) in anhydrous THF.

    • Add the Isoxepac solution dropwise to the cold ylide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Adjust the pH of the aqueous layer to approximately 4-5 with a suitable acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired Z-isomer of N-Desmethyl-Olopatadine.

Stage 2: Synthesis of (Z)-11-(3-(Dimethyl-d3-amino)propylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (Olopatadine-d3)

This step introduces the deuterium label via alkylation.

  • Alkylation Reaction:

    • Dissolve N-Desmethyl-Olopatadine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Add iodomethane-d3 (CD₃I) (1.1-1.5 equivalents) to the mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove the solvent and excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The resulting crude Olopatadine-d3 can be purified by recrystallization or column chromatography if necessary.

Stage 3: Synthesis of this compound

The final step is the oxidation of the tertiary amine.

  • N-Oxidation Reaction:

    • Dissolve Olopatadine-d3 (1 equivalent) in a suitable solvent like dichloromethane (DCM) or methanol.

    • Cool the solution to 0°C in an ice bath.

    • Add an oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), added portion-wise. Alternatively, aqueous hydrogen peroxide (H₂O₂) can be used, sometimes with a catalyst.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Purification:

    • Quench any excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or manganese dioxide (for H₂O₂).

    • If using DCM, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The final product, this compound, can be purified by preparative HPLC or crystallization to achieve high purity.

Data Presentation

As this guide presents a proposed synthesis, experimental data such as yields and purity are not available. The following tables provide a template for recording such data during the synthesis campaign.

Table 1: Summary of Reaction Yields

StepReactionStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1Wittig ReactionIsoxepacN-Desmethyl-Olopatadine
2AlkylationN-Desmethyl-OlopatadineOlopatadine-d3
3N-OxidationOlopatadine-d3This compound

Table 2: Purity and Characterization Data

CompoundMethodPurity (%)¹H NMR¹³C NMRMS (m/z)
N-Desmethyl-OlopatadineHPLCConsistentConsistent[M+H]⁺
Olopatadine-d3HPLCConsistentConsistent[M+H]⁺
This compoundHPLCConsistentConsistent[M+H]⁺

Visualization of Key Transformations

The following diagrams illustrate the core chemical transformations described in the protocols.

Wittig_Reaction Isoxepac N_Desmethyl_Olopatadine N-Desmethyl-Olopatadine Isoxepac->N_Desmethyl_Olopatadine Ylide Ph3P=CH(CH2)2NHCH3 Ylide->N_Desmethyl_Olopatadine Base n-BuLi Base->Ylide

Caption: The Wittig reaction to form the N-desmethyl sidechain.

Deuterium_Labeling N_Desmethyl_Olopatadine R-NHCH3 Olopatadine_d3 R-N(CH3)(CD3) N_Desmethyl_Olopatadine->Olopatadine_d3 CD3I CD3I CD3I->Olopatadine_d3 Base K2CO3 Base->N_Desmethyl_Olopatadine

Caption: Alkylation with iodomethane-d3 to introduce the label.

N_Oxidation Olopatadine_d3 R-N(CH3)(CD3) Olopatadine_d3_N_Oxide R-N+(O-)(CH3)(CD3) Olopatadine_d3->Olopatadine_d3_N_Oxide mCPBA m-CPBA mCPBA->Olopatadine_d3_N_Oxide

Caption: N-oxidation of the tertiary amine to form the N-oxide.

Conclusion

This technical guide provides a comprehensive and logical framework for the synthesis of this compound. While direct experimental data is scarce, the proposed pathway is based on well-established and reliable chemical reactions. Researchers and drug development professionals can use this guide as a foundational document for the in-house synthesis of this important labeled metabolite, enabling critical bioanalytical studies in the development and lifecycle management of Olopatadine. All experimental work should be conducted by trained professionals with appropriate safety precautions.

Technical Guide: Olopatadine N-Oxide, a Key Metabolite of Olopatadine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Olopatadine is a well-established antihistamine and mast cell stabilizer. Understanding its metabolic fate is crucial for a comprehensive assessment of its pharmacology and safety profile. This technical guide provides an in-depth review of Olopatadine N-Oxide (M3), a significant metabolite of Olopatadine. It details the metabolic pathway responsible for its formation, presents quantitative pharmacokinetic data, and outlines the bioanalytical methodologies used for its quantification. This document also clarifies the role of deuterated analogs, such as Olopatadine-d3, as internal standards in analytical assays rather than as metabolites.

Metabolic Pathways of Olopatadine

The biotransformation of Olopatadine occurs primarily in the liver and leads to the formation of two principal metabolites: N-desmethyl olopatadine (M1) and Olopatadine N-oxide (M3). While renal excretion of the unchanged parent drug is the main route of elimination (approximately 60-70% of the dose), these metabolic pathways are significant for characterizing the drug's complete disposition.[1]

The formation of Olopatadine N-oxide is a Phase I metabolic reaction catalyzed predominantly by flavin-containing monooxygenases (FMOs), specifically isoforms FMO1 and FMO3.[2] This is distinct from the N-demethylation pathway, which is catalyzed by Cytochrome P450 3A4 (CYP3A4). In vitro studies using human liver microsomes have shown that the formation rate of Olopatadine N-oxide is substantially higher than that of the N-desmethyl metabolite, indicating it is a major metabolic route.

Metabolic_Pathway Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide (M3) Olopatadine->N_Oxide FMO1, FMO3 N_Desmethyl N-desmethyl Olopatadine (M1) Olopatadine->N_Desmethyl CYP3A4

Figure 1: Primary metabolic pathways of Olopatadine.

The Role of Olopatadine-d3 in Bioanalysis

In pharmacokinetic and metabolic studies, stable isotope-labeled compounds are critical for achieving high accuracy and precision. Olopatadine-d3 is the deuterium-labeled analog of Olopatadine.[3] It is not a metabolite formed in vivo. Instead, it is synthesized and used as an internal standard (IS) for quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Because Olopatadine-d3 is chemically identical to Olopatadine, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery. However, its mass is 3 daltons higher due to the deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte. By adding a known amount of Olopatadine-d3 to every sample, it serves as a reference to correct for any sample loss during preparation or fluctuations in instrument response, ensuring robust and reliable quantification of both the parent drug and its true metabolites, like Olopatadine N-oxide. Consequently, Olopatadine-d3 N-Oxide is the N-oxide of the internal standard, a compound that may be monitored in analytical validations but is not a metabolite of the administered drug.[4]

Quantitative Data and Pharmacokinetics

The quantification of Olopatadine N-oxide has been performed in various matrices, providing key insights into its formation and exposure.

In Vitro Metabolism Rate

Studies using human liver microsomes provide a direct measure of the enzymatic rate of metabolite formation.

AnalyteFormation Rate (pmol/min/mg protein)Reference
Olopatadine N-oxide (M3) 2.50
N-desmethyl Olopatadine (M1)0.330
Table 1: In vitro formation rates of Olopatadine metabolites in human liver microsomes.
Pharmacokinetic Parameters in Human Plasma

Following topical ocular administration of a 0.77% Olopatadine solution, the N-oxide metabolite was detectable at low concentrations in plasma.

ParameterDay 1 (Single Dose)Day 7 (Multiple Doses)Reference
Cmax (ng/mL) 0.1210.174[5]
Time to Cmax (Tmax) Up to 4 hours post-doseNot specified[5]
Table 2: Plasma pharmacokinetic parameters for Olopatadine N-oxide after topical administration.
Urinary Excretion

Following oral administration, the contribution of metabolites to the total urinary recovery highlights that renal clearance of the parent drug is the primary elimination pathway.

CompoundPercentage of Urinary RecoveryReference
Unchanged Olopatadine~60-70%[1]
Olopatadine N-oxide (M3) 4.1%
N-desmethyl Olopatadine (M1)≤1.6%
Table 3: Urinary recovery of Olopatadine and its metabolites after oral administration.

Experimental Protocols

The simultaneous quantification of Olopatadine, Olopatadine N-oxide, and the Olopatadine-d3 internal standard in a biological matrix such as plasma is achieved using a validated LC-MS/MS method. The following represents a synthesized, representative protocol based on published methodologies.

Materials and Reagents
  • Olopatadine, Olopatadine N-oxide, and Olopatadine-d3 reference standards

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (reagent grade)

  • Human Plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18) or Protein Precipitation Reagents

Sample Preparation (Solid-Phase Extraction)
  • Spiking: To 200 µL of plasma sample, add 20 µL of the Olopatadine-d3 internal standard working solution (e.g., at 100 ng/mL).

  • Pre-treatment: Add 200 µL of a buffer (e.g., 100 mM ammonium formate) and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1260 Infinity or equivalent
Column Zorbax Eclipse Plus C18 (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Sciex API 4000 or equivalent Triple Quadrupole
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Mass Spectrometry Parameters (MRM Transitions)

Multiple Reaction Monitoring (MRM) is used for selective quantification.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Olopatadine 338.2165.135
Olopatadine N-oxide 354.2338.2 (Loss of Oxygen)25
Olopatadine-d3 (IS) 341.2168.135

Table 4: Representative MRM transitions for LC-MS/MS analysis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Spike with Internal Standard (Olopatadine-d3) p1->p2 p3 Solid-Phase Extraction (SPE) or Protein Precipitation p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Ratio Calculation (Analyte Area / IS Area) d1->d2 d3 Quantification via Calibration Curve d2->d3

Figure 2: Bioanalytical workflow for Olopatadine metabolite quantification.

References

The Critical Role of Olopatadine-d3 N-Oxide in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Olopatadine-d3 N-Oxide as an internal standard in the bioanalytical assays essential for pharmacokinetic (PK) studies of Olopatadine. While Olopatadine is a widely used antihistamine and mast cell stabilizer, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing its therapeutic efficacy and safety. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for achieving the accuracy and precision required in regulatory submissions and clinical research.

Introduction to Olopatadine and the Imperative for Precise Bioanalysis

Olopatadine is a potent selective histamine H1-receptor antagonist used in the treatment of allergic conjunctivitis and rhinitis.[1][2][3][4] Its mechanism of action involves inhibiting the release of histamine and other inflammatory mediators from mast cells.[5][6] Pharmacokinetic studies are crucial to characterize the drug's behavior in the body, informing dosing regimens and formulation development.

Accurate quantification of Olopatadine in biological matrices such as plasma, serum, or tears is challenging due to low concentrations and potential matrix effects. Bioanalytical methods, particularly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have become the preferred technique for their high sensitivity and specificity.[7] The integrity of LC-MS/MS data heavily relies on the use of an appropriate internal standard (IS).[8][9][10][11] An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis.[12][13]

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[8][9] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring the most effective compensation for experimental variability.[8] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are a common type of SIL-IS.[7][9][14][15] This substitution results in a mass shift that is easily detectable by a mass spectrometer, without significantly altering the compound's chemical behavior.[14]

This compound: The Ideal Internal Standard for Olopatadine Pharmacokinetics

Olopatadine is metabolized in the body, with one of its metabolites being Olopatadine N-Oxide.[5] For the bioanalysis of Olopatadine, its deuterated metabolite, this compound, represents a theoretically ideal internal standard. Although published studies have often utilized structurally analogous compounds like amitriptyline or loratadine as internal standards for Olopatadine quantification, the use of a stable isotope-labeled version of a major metabolite offers distinct advantages.[3][5][6][14]

Advantages of using this compound as an IS:

  • Compensates for Metabolic Variability: As a derivative of Olopatadine itself, it can, to some extent, account for any in-process metabolic changes that might occur post-sample collection.

  • Similar Extraction and Chromatographic Behavior: Its structural similarity to Olopatadine ensures that it behaves almost identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and chromatographic separation.

  • Correction for Matrix Effects: It helps to mitigate the ion suppression or enhancement effects from endogenous components in the biological matrix, a common challenge in LC-MS/MS analysis.[9]

The logical relationship for utilizing a stable isotope-labeled internal standard in a pharmacokinetic workflow is illustrated below.

logical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, etc.) Containing Olopatadine Add_IS Spike with known concentration of This compound (IS) BiologicalSample->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Processed Sample MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Olopatadine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Pharmacokinetic_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) Concentration_Determination->Pharmacokinetic_Analysis Concentration-Time Data

Caption: Logical workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Olopatadine in Human Plasma

This section outlines a model experimental protocol for the determination of Olopatadine in human plasma using this compound as an internal standard, based on established methodologies for Olopatadine bioanalysis.[5][6][14]

Materials and Reagents
  • Olopatadine Hydrochloride reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 50 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

The following diagram illustrates a typical sample preparation workflow.

sample_prep_workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Experimental workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of Olopatadine.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or gradient elution, optimized for separation
Injection Volume 5-10 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olopatadine 338.2165.1Optimized Value
This compound 357.4 (Hypothetical)Optimized ValueOptimized Value

Note: The m/z value for this compound is hypothetical and would need to be confirmed experimentally. The product ion and collision energy would also require optimization.

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[9] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range (e.g., 0.2-100 ng/mL).[3][5][6][14]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[5][6][14]

  • Matrix Effect: Assessing the impact of the biological matrix on ionization.[9]

  • Recovery: Determining the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The use of this compound as an internal standard is a superior approach for the quantification of Olopatadine in pharmacokinetic studies. Its properties as a stable isotope-labeled derivative of a key metabolite ensure that it closely mimics the behavior of the parent drug throughout the analytical process. This leads to more accurate, precise, and reliable data, which is fundamental for making informed decisions in drug development and for meeting stringent regulatory requirements. This guide provides a comprehensive framework for researchers and scientists to develop and validate robust bioanalytical methods for Olopatadine, ultimately contributing to a better understanding of its clinical pharmacology.

References

Understanding the Metabolic N-Oxidation of Olopatadine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine, a potent and selective histamine H1 receptor antagonist, is an effective treatment for allergic conjunctivitis and rhinitis. While it is primarily excreted unchanged in the urine, a portion of the administered dose undergoes metabolism to form two primary metabolites: N-monodemethylolopatadine (M1) and olopatadine N-oxide (M3).[1] This technical guide provides an in-depth exploration of the metabolic conversion of olopatadine to its N-oxide metabolite. It details the enzymatic pathways involved, presents available quantitative data, outlines representative experimental protocols for studying this metabolic route, and provides visualizations of the key processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug metabolism and development.

Introduction to Olopatadine Metabolism

Olopatadine is a tricyclic anti-allergic agent that exerts its therapeutic effects by blocking the action of histamine on H1 receptors.[2] Understanding its metabolic fate is crucial for a complete pharmacological profile. The metabolism of olopatadine is not extensive, with a significant portion of the drug being eliminated without modification through renal excretion.[3][4] However, the metabolites that are formed, particularly olopatadine N-oxide, are of interest in drug metabolism studies.

In vitro studies utilizing human liver microsomes have identified two principal metabolites. The N-demethylation pathway, leading to N-monodemethylolopatadine (M1), is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4.[1] The focus of this guide, the formation of olopatadine N-oxide (M3), is primarily mediated by a different class of enzymes: the flavin-containing monooxygenases (FMOs).[1] Specifically, FMO1 and FMO3 have been identified as the key enzymes responsible for the N-oxidation of the dimethylamino moiety of olopatadine.[1]

Quantitative Analysis of Olopatadine N-Oxide Formation

Quantitative data on the formation of olopatadine N-oxide is essential for understanding the significance of this metabolic pathway. The following table summarizes the available data on the rate of formation of olopatadine's primary metabolites in a key in vitro system.

MetaboliteEnzyme(s)SystemFormation Rate (pmol/min/mg protein)Reference
Olopatadine N-oxide (M3) FMO1, FMO3Human Liver Microsomes2.50[1]
N-monodemethylolopatadine (M1)CYP3A4Human Liver Microsomes0.330[1]

Note: As of the latest literature review, specific Michaelis-Menten constants (Km and Vmax) for the N-oxidation of olopatadine by FMO1 and FMO3 have not been published. The formation rate presented is a valuable indicator of the metabolic velocity under the specified experimental conditions.

Enzymatic Pathway of Olopatadine N-Oxidation

The conversion of olopatadine to its N-oxide is a Phase I metabolic reaction. The diagram below illustrates this enzymatic transformation.

Olopatadine_Metabolism Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide (M3) Olopatadine->N_Oxide N-oxidation FMO FMO1, FMO3 (Flavin-containing monooxygenases) FMO->Olopatadine

Metabolic conversion of olopatadine to its N-oxide.

Experimental Protocols

This section provides detailed, representative methodologies for studying the in vitro metabolism of olopatadine to its N-oxide. These protocols are based on established practices for in vitro drug metabolism studies.

In Vitro Metabolism of Olopatadine using Human Liver Microsomes

This protocol describes a general procedure to assess the formation of olopatadine N-oxide in a pooled human liver microsomal system.

Objective: To determine the rate of formation of olopatadine N-oxide from olopatadine in human liver microsomes.

Materials:

  • Olopatadine

  • Olopatadine N-oxide standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of olopatadine in a suitable solvent (e.g., methanol or DMSO) and dilute it in potassium phosphate buffer to the desired final concentrations.

    • In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the olopatadine solution.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final volume is typically 200-500 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). Linearity of the reaction over time should be established in preliminary experiments.

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence and quantity of olopatadine N-oxide using a validated LC-MS/MS method (see section 4.3 for a representative method).

  • Data Analysis:

    • Construct a calibration curve using the olopatadine N-oxide standard.

    • Calculate the concentration of the N-oxide metabolite formed at each time point.

    • Determine the initial rate of formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Olopatadine Stock - HLM Suspension - Buffer - NADPH System Inc_Mix Create Incubation Mix: Buffer + HLM + Olopatadine Reagents->Inc_Mix Pre_Inc Pre-incubate at 37°C Inc_Mix->Pre_Inc Initiate Initiate with NADPH Pre_Inc->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Process Centrifuge to Pellet Protein Terminate->Process Analyze LC-MS/MS Analysis of Supernatant Process->Analyze Data Quantify N-Oxide & Calculate Rate Analyze->Data

Workflow for in vitro olopatadine metabolism assay.
Metabolism using Recombinant Human FMO Isoforms

This protocol is designed to identify the specific FMO enzymes responsible for olopatadine N-oxidation.

Objective: To determine the catalytic activity of specific recombinant human FMO isoforms (FMO1 and FMO3) in the formation of olopatadine N-oxide.

Materials:

  • Olopatadine

  • Olopatadine N-oxide standard

  • Recombinant human FMO1 and FMO3 enzymes (commercially available, often in insect cell microsomes)

  • NADPH

  • Potassium phosphate buffer (pH 7.4 or as optimized for FMO activity, often slightly more basic)

  • Other materials as listed in section 4.1

Procedure:

  • Preparation and Incubation: The procedure is similar to that described in section 4.1, with the following key differences:

    • Instead of pooled human liver microsomes, use a specific concentration of the recombinant FMO1 or FMO3 enzyme preparation.

    • The reaction is initiated by the addition of NADPH (a regenerating system can also be used).

    • Control incubations without the enzyme or without NADPH should be included to ensure that the observed metabolite formation is enzymatic and cofactor-dependent.

  • Data Analysis:

    • The rate of olopatadine N-oxide formation is calculated for each FMO isoform and expressed as pmol of metabolite formed per minute per pmol of FMO enzyme. This allows for a direct comparison of the catalytic efficiency of the different isoforms.

Representative LC-MS/MS Method for Olopatadine N-Oxide Quantification

This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of olopatadine N-oxide in in vitro samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min for a UHPLC system.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-10 µL.

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical - requires optimization):

    • Olopatadine N-oxide: Precursor ion (Q1) -> Product ion (Q3)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

    • The specific mass-to-charge ratios (m/z) for the precursor and product ions must be determined by infusing the analytical standards into the mass spectrometer.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the analytes.

Signaling Pathway

Olopatadine's primary pharmacological effect is the selective antagonism of the histamine H1 receptor. There is no evidence to suggest that its metabolite, olopatadine N-oxide, has a distinct signaling pathway or significantly contributes to the overall pharmacological activity. The diagram below illustrates the signaling cascade that is inhibited by olopatadine.

Histamine_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Allergic Response (e.g., itching, redness) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Olopatadine Olopatadine Olopatadine->H1R Blocks

Inhibition of the Histamine H1 receptor signaling pathway by olopatadine.

Conclusion

The N-oxidation of olopatadine to olopatadine N-oxide is a recognized, albeit minor, metabolic pathway primarily catalyzed by the FMO1 and FMO3 enzymes. This technical guide has provided a comprehensive overview of this metabolic process, including the available quantitative data on its formation rate, detailed representative experimental protocols for its in vitro investigation, and a visualization of the relevant enzymatic and signaling pathways. While specific kinetic constants for the N-oxidation of olopatadine are not currently available in the public domain, the methodologies and data presented herein offer a solid foundation for researchers and drug development professionals working with this compound. Further research to elucidate the precise kinetic parameters of the FMO-mediated N-oxidation would be a valuable addition to the understanding of olopatadine's metabolic profile.

References

Olopatadine-d3 N-Oxide: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Olopatadine-d3 N-Oxide. This compound is a labeled metabolite of Olopatadine, an antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as rhinitis and conjunctivitis. The deuterated form serves as an internal standard in pharmacokinetic studies. This document is intended to assist researchers, scientists, and drug development professionals in interpreting and utilizing the information provided in a CoA for this compound.

Compound Identification and Properties

A Certificate of Analysis for this compound will begin with fundamental identification and chemical property data. This information is crucial for ensuring the correct material is being used and for understanding its basic characteristics.

Identifier Value
Chemical Name 11-[3-(Dimethyloxidoamino-d3)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic Acid
CAS Number 1246832-94-9[1]
Molecular Formula C₂₁H₂₀D₃NO₄[1]
Molecular Weight 356.43[1]
Physical Property Value
Appearance Pale Yellow Solid[1]
Melting Point 108-112°C (decomposes)[2]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[1]

Analytical Data

The core of a CoA is the presentation of analytical data that confirms the identity, purity, and quality of the compound. While a specific batch's results are not publicly available, this section outlines the typical tests performed and provides representative data.

Test Method Acceptance Criteria Typical Result
Purity (by HPLC) High-Performance Liquid Chromatography≥ 95%> 95%[3]
Identity (by ¹H NMR) Proton Nuclear Magnetic Resonance SpectroscopyConforms to structureConforms
Identity (by MS) Mass SpectrometryConforms to molecular weightConforms
Isotopic Purity Mass Spectrometry≥ 98% Deuterium incorporation≥ 99%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results. The following are generalized protocols for the key experiments cited in a typical CoA for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the chromophore of Olopatadine N-Oxide.

  • Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Analysis Mode: Can be run in either positive or negative ion mode.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the calculated molecular weight of this compound. The relative intensities of the deuterated and non-deuterated isotopic peaks are used to calculate the isotopic purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of the compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).

  • Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum shows chemical shifts and coupling constants that are characteristic of the protons in the this compound structure. The absence of signals corresponding to the deuterated positions confirms successful labeling.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical workflow from receiving a compound to its use in research, with the Certificate of Analysis as a central checkpoint.

CoA_Workflow cluster_procurement Procurement & Receiving cluster_qc Quality Control cluster_disposition Disposition cluster_research Research & Development Receive Receive Compound Quarantine Quarantine Receive->Quarantine Initial Check ReviewCoA Review Certificate of Analysis Quarantine->ReviewCoA Verify Verify Specifications ReviewCoA->Verify OutOfSpec Out of Specification? Verify->OutOfSpec Release Release for Use OutOfSpec->Release No Reject Reject Batch OutOfSpec->Reject Yes Use Use in Experiment Release->Use Reject->Quarantine Return to Supplier

Caption: Logical workflow for the receipt and quality control of a chemical standard using its Certificate of Analysis.

This guide serves as a foundational resource for understanding the critical information presented in a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.

References

A Technical Guide to Olopatadine-d3 N-Oxide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Olopatadine-d3 N-Oxide, a deuterated metabolite of the antihistamine Olopatadine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development. This compound is a critical tool for use as an internal standard in quantitative analyses, leveraging the stability of deuterium labeling to enhance analytical accuracy.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards for research and development purposes. Sourcing from a reputable supplier is crucial to ensure the quality and integrity of the material for experimental use. The table below lists some of the commercial suppliers for this compound.

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight
Toronto Research Chemicals (LGC Standards)--INVALID-LINK--1246832-94-9C₂₁H₂₀D₃NO₄356.43
ChemicalBook--INVALID-LINK--1246832-94-9C₂₁H₂₀D₃NO₄356.43
Mithridion--INVALID-LINK--1246832-94-9C₂₁H₂₀D₃NO₄356.43
Lotusfeet Pharma--INVALID-LINK--1246832-94-9C₂₁H₂₀D₃NO₄356.43
Cleanchem Laboratories--INVALID-LINK--1331666-71-7Not SpecifiedNot Specified
Pharmaffiliates--INVALID-LINK--1246832-94-9C₂₁H₂₀D₃NO₄356.43
Axios Research--INVALID-LINK--Not SpecifiedC₂₁H₂₀D₃NO₄356.44

Physicochemical Properties and Data

The following table summarizes key physicochemical data for this compound. This information is typically provided in the Certificate of Analysis (CoA) from the supplier.

ParameterTypical Specification/Value
Purity (by HPLC) >95%[1] (specification for non-deuterated form)
Isotopic Enrichment ≥98% Deuterium Incorporation (typical for deuterated standards)
Appearance White to Off-White Solid
Melting Point 108-112°C (decomposes)[2]
Storage Temperature -20°C[1]
Solubility Soluble in Methanol, DMSO

Synthesis and Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the deuterated precursor, Olopatadine-d3, followed by its oxidation to the corresponding N-oxide.

Synthesis of Olopatadine-d3

While a specific protocol for Olopatadine-d3 is not publicly detailed, a common strategy for introducing deuterium at the N,N-dimethyl group involves using a deuterated alkylating agent. A plausible synthetic route would be the N-alkylation of a suitable amine precursor with a deuterated methyl source, such as iodomethane-d3 or dimethyl-d6 sulfate.

General Protocol for N-Oxidation of Tertiary Amines

The conversion of the tertiary amine group in Olopatadine-d3 to its N-oxide can be achieved through various established oxidation methods. A general experimental protocol using a common oxidizing agent like hydrogen peroxide is provided below. This protocol is based on general procedures for the N-oxidation of tertiary amines and would require optimization for this specific substrate.[1][3][4]

Materials:

  • Olopatadine-d3

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or another suitable solvent

  • Catalyst (e.g., flavin, ruthenium, or tungsten-based catalysts - optional but can improve efficiency)[1][3][4]

  • Manganese dioxide (for quenching excess H₂O₂)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite or a similar filter aid

  • Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve Olopatadine-d3 in a suitable solvent such as methanol in a round-bottom flask.

  • If using a catalyst, add it to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench any excess hydrogen peroxide by the careful addition of a small amount of manganese dioxide until gas evolution ceases.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide and any catalyst residues.

  • Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography on silica gel or preparative HPLC to yield the pure N-oxide.

G cluster_synthesis Synthesis of this compound Olopatadine-d3 Olopatadine-d3 Reaction N-Oxidation Reaction Olopatadine-d3->Reaction Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Analytical Methodologies

This compound is primarily utilized as an internal standard for the quantification of Olopatadine N-Oxide in biological matrices using LC-MS or LC-MS/MS. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.

General LC-MS/MS Method Protocol

Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, urine), add a precise amount of this compound solution as the internal standard.

  • Perform protein precipitation by adding a solvent such as acetonitrile.

  • Vortex the sample and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Liquid Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is commonly employed. Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Olopatadine N-Oxide and this compound.

G cluster_analysis Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

A typical workflow for the quantification of Olopatadine N-Oxide.
Method Validation

A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.

Validation ParameterDescription
Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity The range over which the method is accurate and precise.
Accuracy The closeness of the measured values to the true values.
Precision The degree of scatter between a series of measurements of the same sample.
Recovery The efficiency of the extraction process.
Matrix Effect The effect of other components in the sample matrix on the ionization of the analyte and internal standard.
Stability The stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.[5]

Stability and Storage

Deuterated standards are generally stable, but proper storage is essential to maintain their integrity.

  • Storage: this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.

  • Stability: Long-term stability should be assessed as part of the analytical method validation. Potential issues to consider include degradation of the N-oxide functionality and H/D back-exchange, although the latter is less likely for deuterium on a methyl group.[5]

This technical guide provides a foundational understanding of this compound for its application in a research setting. For specific and detailed information, researchers should always refer to the Certificate of Analysis provided by their supplier and consult relevant scientific literature for method development and validation.

References

Methodological & Application

Application Notes and Protocols: Olopatadine-d3 N-Oxide as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals in biological matrices, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and reproducible results.[1] This is particularly crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods to compensate for variability in sample preparation and matrix effects.[2][3] Olopatadine-d3 N-Oxide, a deuterated form of the M3 metabolite of Olopatadine, serves as an ideal internal standard for the quantification of Olopatadine and its metabolites in various biological samples. Its chemical and physical properties closely mimic the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization, thereby correcting for potential analytical errors.[4]

Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[5][6] Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic and bioequivalence studies. This document provides detailed application notes and protocols for the use of this compound as an internal standard in such analyses.

Mechanism of Action of Olopatadine

Olopatadine exerts its anti-allergic effects through a dual mechanism of action. Firstly, it is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[1][5][6] Secondly, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[4][5]

Olopatadine_Mechanism cluster_allergens Allergen Exposure cluster_mast_cell Mast Cell cluster_h1_receptor Target Cell Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on HistamineRelease Histamine Release MastCell->HistamineRelease Degranulation H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor Binds to AllergicResponse Allergic Response (Itching, Redness, Swelling) H1Receptor->AllergicResponse Activation Olopatadine Olopatadine Olopatadine->MastCell Stabilizes Olopatadine->H1Receptor Blocks

Olopatadine's dual mechanism of action.

Experimental Protocols

This section outlines a general protocol for the quantification of Olopatadine in human plasma using this compound as an internal standard. This method can be adapted for other biological matrices with appropriate validation.

Materials and Reagents
  • Olopatadine hydrochloride reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Olopatadine primary stock solution with 50% methanol to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

Sample Preparation: Solid Phase Extraction (SPE)

SPE_Workflow Start Start: Plasma Sample (100 µL) Spike_IS Spike with this compound (Internal Standard) Start->Spike_IS Vortex Vortex Mix Spike_IS->Vortex Load_Sample Load Sample onto SPE Cartridge Vortex->Load_Sample Condition_SPE Condition SPE Cartridge (Methanol then Water) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (e.g., with 5% Methanol in Water) Load_Sample->Wash_SPE Elute Elute Analytes (e.g., with Methanol) Wash_SPE->Elute Evaporate Evaporate Eluate to Dryness (under Nitrogen) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Solid Phase Extraction (SPE) workflow.
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex mix the sample for 30 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Cone Voltage 30 V

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olopatadine 338.2165.125
This compound (IS) 357.2165.128

Note: The MRM transition for this compound is predicted based on the structure of Olopatadine and the addition of an oxygen atom and three deuterium atoms. The precursor ion reflects the addition of a proton to the deuterated N-oxide molecule. The product ion is a common fragment of the Olopatadine core structure. These values should be confirmed and optimized experimentally.

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of Olopatadine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Olopatadine in the QC and unknown samples is then calculated from the regression equation.

Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank biological matrix from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Olopatadine in biological matrices. Its stable isotope-labeled nature ensures high accuracy and precision by effectively compensating for variations inherent in the analytical process. The detailed protocols and parameters provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical method for Olopatadine.

References

Application Note: Quantitative Analysis of Olopatadine and its N-Oxide Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-allergic agent Olopatadine and its major metabolite, Olopatadine N-Oxide, in human plasma. To ensure the highest degree of accuracy and precision, this protocol utilizes Olopatadine-d3 N-Oxide as a stable isotope-labeled internal standard (SIL-IS) for the N-Oxide metabolite. The use of a deuterated internal standard is critical as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring precise bioanalysis.

Introduction

Olopatadine is a selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[2][3] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic profiling. Olopatadine is not extensively metabolized, but its primary circulating metabolites include Olopatadine N-Oxide and N-desmethyl olopatadine.[4][5] The N-oxide metabolite is formed by flavin-containing monooxygenase enzymes (FMO1 and FMO3).[5]

LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and throughput.[6][7] A key component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are considered ideal because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during the entire analytical process.[8][1] This protocol employs this compound, a labeled version of the metabolite, to ensure reliable quantification.

Metabolic Pathway of Olopatadine

Olopatadine undergoes limited metabolism in the body. One of the key metabolic pathways involves the oxidation of the dimethylamino group to form Olopatadine N-Oxide.

cluster_01 Metabolic Pathway Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide Olopatadine->N_Oxide  FMO1, FMO3   cluster_workflow Analytical Workflow Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard (this compound) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Application Note: Quantification of Olopatadine in Human Plasma by LC-MS/MS using a Deuterated N-Oxide Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a selective histamine H1-receptor antagonist and mast cell stabilizer used in the treatment of allergic conjunctivitis and rhinitis. Accurate quantification of Olopatadine in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olopatadine in human plasma. The use of a stable isotope-labeled internal standard, Olopatadine-d3 N-Oxide, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Analytical Method

This method employs protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.

Materials and Reagents
  • Olopatadine hydrochloride reference standard

  • This compound internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (this compound) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc Liquid Chromatography (C18 column) inject->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Peak Area Ratios) ms->quant report Report Results quant->report

Caption: Experimental workflow for the quantification of Olopatadine in plasma.

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Olopatadine and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold for 1 min, re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterOlopatadineThis compound (IS)
Precursor Ion (m/z) 338.2357.2
Product Ion (m/z) 165.1339.2
Dwell Time 150 ms150 ms
Collision Energy Optimized for the instrumentOptimized for the instrument
Ion Source Temp. 500 °C500 °C

The logical relationship for the selection of the internal standard and its MRM transition is outlined below.

logic cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_mrm MRM Transition olopatadine Olopatadine MW: 337.42 [M+H]+: 338.2 mrm_olo Olopatadine MRM 338.2 -> 165.1 (Known Fragment) olopatadine->mrm_olo is_choice Ideal IS: Stable Isotope Labeled Co-elutes with analyte Similar ionization and fragmentation olo_n_oxide Olopatadine N-Oxide Metabolite of Olopatadine is_choice->olo_n_oxide olo_d3_n_oxide This compound Deuterated Metabolite MW: 356.43 [M+H]+: 357.2 olo_n_oxide->olo_d3_n_oxide mrm_is IS MRM 357.2 -> 339.2 (Proposed: Loss of H2O) olo_d3_n_oxide->mrm_is mrm_rationale Rationale: N-Oxides can show loss of water (H2O) in MS/MS mrm_rationale->mrm_is

Caption: Rationale for internal standard selection and MRM transition.

Method Validation and Performance

The method should be validated according to the latest FDA and EMA guidelines for bioanalytical method validation. The following tables summarize the expected performance of the method.

Calibration Curve and Linearity
ParameterExpected Value
Concentration Range 0.2 - 100 ng/mL
Regression Model Weighted (1/x²) linear regression
Correlation Coefficient (r²) > 0.99
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.2< 15%< 15%± 15%
Low QC 0.6< 15%< 15%± 15%
Medium QC 40< 15%< 15%± 15%
High QC 80< 15%< 15%± 15%
Recovery and Matrix Effect
ParameterExpected Outcome
Extraction Recovery Consistent and reproducible across QC levels
Matrix Effect Normalized by the internal standard

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Olopatadine in human plasma. The use of this compound as an internal standard is a key feature of this method, ensuring high-quality data for pharmacokinetic and other clinical studies. The simple protein precipitation sample preparation protocol allows for high throughput analysis. This application note provides a solid foundation for researchers to implement this method in their laboratories.

Application Notes and Protocols for the Analytical Method Development of Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a well-established antihistamine and mast cell stabilizer.[1][2] Its metabolism in humans is not extensive, with the parent drug accounting for a significant portion of the excreted dose.[2][3] However, metabolites such as Olopatadine N-oxide are formed.[1][3] For pharmacokinetic and metabolic studies, particularly those employing isotope dilution techniques, the use of a stable isotope-labeled internal standard like Olopatadine-d3 N-Oxide is crucial for accurate quantification.

These application notes provide a detailed protocol for the development and validation of a robust analytical method for the quantification of this compound in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are based on established analytical principles for Olopatadine and its related compounds.[4][5][6]

Analytical Method Development Workflow

The development of a reliable analytical method for this compound involves a systematic approach, from the selection of appropriate instrumentation and parameters to method validation.

Analytical_Method_Development_Workflow start Start: Define Analytical Requirements lit_review Literature Review & Method Scouting start->lit_review ms_optimization Mass Spectrometry Parameter Optimization lit_review->ms_optimization lc_optimization Liquid Chromatography Method Development ms_optimization->lc_optimization sample_prep Sample Preparation Development lc_optimization->sample_prep method_validation Method Validation (ICH/FDA Guidelines) sample_prep->method_validation routine_analysis Routine Sample Analysis method_validation->routine_analysis end End: Report Results routine_analysis->end

Caption: A generalized workflow for the development and validation of an analytical method.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, Olopatadine N-Oxide, and a suitable internal standard (IS), such as a different stable isotope-labeled analog of Olopatadine or a structurally similar compound.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid, ammonium formate, or ammonium acetate for mobile phase modification.

  • Biological Matrix: The specific biological matrix of interest (e.g., plasma, urine, tears).[6]

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer is recommended for its high sensitivity and selectivity.[5][6]

Liquid Chromatography Method Development

The goal is to achieve symmetric peak shapes, good retention, and separation from matrix components.

  • Column Selection: A C18 or phenyl-hexyl column is often a good starting point for the analysis of Olopatadine and its metabolites.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 2 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[5]

  • Flow Rate: A flow rate between 0.3 and 0.8 mL/min is common for standard analytical columns.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) can improve reproducibility.

Mass Spectrometry Method Development

Optimization of mass spectrometry parameters is critical for achieving the desired sensitivity and specificity.

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for Olopatadine and its metabolites.

  • Multiple Reaction Monitoring (MRM): Quantification is performed using MRM. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard need to be determined. This involves direct infusion of the standard solutions into the mass spectrometer.

  • Optimization of MS Parameters: Key parameters to optimize include declustering potential, collision energy, and cell exit potential for each MRM transition.

Sample Preparation

The objective of sample preparation is to extract the analyte from the biological matrix and remove potential interferences.

Sample_Preparation_Workflow start Start: Collect Biological Sample add_is Add Internal Standard (IS) start->add_is extraction Protein Precipitation (PPT) or Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) add_is->extraction centrifuge Centrifuge extraction->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A flowchart illustrating common sample preparation techniques for bioanalysis.

A common and straightforward method is protein precipitation .

  • To a 100 µL aliquot of the biological sample, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Note on N-Oxide Instability: N-oxide metabolites can be prone to in-source fragmentation or reduction back to the parent amine. Care should be taken during method development to minimize this by using appropriate source conditions and checking for the formation of the parent compound.[7]

Method Validation

The developed method should be validated according to the guidelines of regulatory bodies such as the FDA or ICH. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

Quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 100> 0.99

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ (0.1)< 15%± 15%< 15%± 15%
Low QC (0.3)< 15%± 15%< 15%± 15%
Mid QC (10)< 15%± 15%< 15%± 15%
High QC (80)< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

Concentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low QC (0.3)85 - 11585 - 115
High QC (80)85 - 11585 - 115

Signaling Pathways and Logical Relationships

The use of this compound as an internal standard is based on the principles of isotope dilution mass spectrometry.

Isotope_Dilution_MS sample Biological Sample (Contains unknown amount of Olopatadine N-Oxide) is_addition Add known amount of Internal Standard (this compound) sample->is_addition extraction Sample Preparation (Extraction) is_addition->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Quantification based on the ratio of the analyte signal to the internal standard signal lc_ms->quantification

Caption: The principle of quantification using an isotope-labeled internal standard.

Conclusion

This document provides a comprehensive framework for the development and validation of an analytical method for this compound. By following these protocols, researchers can establish a reliable and robust method for the accurate quantification of this metabolite in various biological matrices, which is essential for advancing pharmacokinetic and drug metabolism studies of Olopatadine.

References

Application Notes and Protocols for the Bioanalysis of Olopatadine using Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a potent selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1][2][3] Accurate and reliable quantification of Olopatadine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed protocol for the bioanalysis of Olopatadine using a stable isotope-labeled internal standard, Olopatadine-d3 N-Oxide, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Principle

This method utilizes this compound as an internal standard (IS) for the quantification of Olopatadine in biological samples. The chemical structures of Olopatadine and the proposed internal standard are shown below. After extraction from the biological matrix, the analyte and IS are separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the bioanalysis of Olopatadine using LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.[4][5]

Table 1: Calibration Curve and Linearity

ParameterTypical Value
Linearity Range0.2 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Calibration ModelLinear, 1/x² weighting

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)0.2< 15%< 15%± 20%
Low QC (LQC)0.6< 10%< 10%± 15%
Medium QC (MQC)20< 10%< 10%± 15%
High QC (HQC)160< 10%< 10%± 15%

Experimental Protocols

Materials and Reagents
  • Olopatadine Hydrochloride reference standard

  • This compound (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation and liquid-liquid extraction solvents.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Olopatadine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Olopatadine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.

Sample Preparation (Plasma)

A common method for sample preparation is protein precipitation followed by liquid-liquid extraction.[5]

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Alternatively, solid-phase extraction can be employed for sample clean-up.[4]

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18, 50 x 2.1 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Olopatadine: Precursor Ion (Q1) m/z 338.2 -> Product Ion (Q3) m/z 293.1

    • This compound: Precursor Ion (Q1) m/z 357.2 -> Product Ion (Q3) m/z 312.1 (Predicted)

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).

Experimental Workflow Diagram

Bioanalysis_Workflow Sample Biological Sample (Plasma, Tears, etc.) Spike_IS Spike with This compound (IS) Sample->Spike_IS Sample_Prep Sample Preparation (Protein Precipitation & LLE or SPE) Spike_IS->Sample_Prep LC_Separation LC Separation (Reverse Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio vs. Concentration) MS_Detection->Data_Analysis Quantification Quantification of Olopatadine Data_Analysis->Quantification

Caption: Bioanalytical workflow for Olopatadine quantification.

Signaling Pathway Context

Olopatadine primarily acts as a selective antagonist of the histamine H1 receptor.[1][3] Histamine, released from mast cells during an allergic response, binds to H1 receptors on various cells, leading to the symptoms of allergy. By blocking this interaction, Olopatadine prevents the downstream signaling cascade that results in inflammation and allergic symptoms.

Olopatadine_Signaling_Pathway Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on Histamine_Release Histamine Release Mast_Cell->Histamine_Release Degranulation Histamine Histamine Histamine_Release->Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (Itching, Redness, etc.) H1_Receptor->Allergic_Symptoms Activates Olopatadine Olopatadine Olopatadine->H1_Receptor Blocks

Caption: Mechanism of action of Olopatadine.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative determination of Olopatadine in biological matrices. This protocol serves as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics, facilitating the accurate assessment of Olopatadine's behavior in biological systems. Adherence to good laboratory practices and method validation in the specific matrix of interest is essential for obtaining reliable results.

References

Application Notes and Protocols for Olopatadine Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a potent selective histamine H1 receptor antagonist and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis. Accurate and reliable quantification of olopatadine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The use of a stable isotope-labeled internal standard, such as deuterated olopatadine (e.g., Olopatadine-d6), is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in sample preparation and ionization efficiency, which leads to enhanced precision and accuracy.[1]

These application notes provide detailed protocols for the sample preparation of olopatadine from biological matrices, such as human plasma and tears, using a deuterated internal standard prior to LC-MS/MS analysis. Three common extraction techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalytical methods of olopatadine. While the use of a deuterated internal standard is expected to improve these metrics, the data presented here is representative of what can be achieved with robust LC-MS/MS methods.

Table 1: Linearity and Sensitivity of Olopatadine Quantification

ParameterHuman PlasmaHuman Tears
Linear Range0.2 - 100 ng/mL0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)0.2 ng/mL0.1 ng/mL
Correlation Coefficient (r²)> 0.99> 0.99

Table 2: Precision and Accuracy of Olopatadine Quantification

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (Plasma)0.6< 10< 1290 - 110
Medium QC (Plasma)50< 8< 1092 - 108
High QC (Plasma)80< 7< 995 - 105
Low QC (Tears)0.3< 15< 1585 - 115
High QC (Tears)80< 10< 1290 - 110

Table 3: Extraction Recovery and Matrix Effect of Olopatadine

Extraction MethodAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Protein Precipitation85 - 9588 - 9890 - 110
Liquid-Liquid Extraction75 - 9080 - 9588 - 105
Solid-Phase Extraction90 - 10592 - 10895 - 105

Experimental Workflow

The general workflow for the sample preparation of olopatadine for LC-MS/MS analysis is depicted below.

G cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Tears) Spike Spike with Olopatadine-d6 (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

References

Application of Olopatadine-d3 N-Oxide in the Quantitative Analysis of Olopatadine in Human Tear Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a potent and selective H1-receptor antagonist and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. Understanding its concentration in tear fluid is crucial for assessing its ocular bioavailability, efficacy, and duration of action. Accurate quantification of olopatadine in the complex tear matrix requires a robust and sensitive analytical method. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.

This document provides a detailed application note and protocol for the quantification of olopatadine in human tear samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Olopatadine-d3 N-Oxide, a stable isotope-labeled version of a major olopatadine metabolite, as the internal standard (IS) to ensure the highest level of accuracy and precision. While Olopatadine N-oxide is a known metabolite, the deuterated form, this compound, serves as an ideal internal standard for the quantification of the parent drug, olopatadine.[1][2][3]

Principle of the Method

The method is based on the principle of hydrophilic interaction liquid chromatography (HILIC) for the separation of the polar analyte, olopatadine, from endogenous tear components, followed by sensitive and selective detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][5][6][7] Tear samples are collected using Schirmer strips, and the drug is extracted via protein precipitation.[5][6][7] this compound is added at the beginning of the sample preparation process to track the analyte throughout the procedure. The concentration of olopatadine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (artificial tear fluid).

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Olopatadine hydrochloride (Reference Standard)

    • This compound (Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • Artificial Tear Fluid (ATF) as a surrogate matrix

  • Supplies:

    • Schirmer test strips for tear collection[5][6][7]

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • LC-MS vials

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare stock solutions of olopatadine and this compound in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the olopatadine stock solution in a mixture of acetonitrile and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Collection and Preparation
  • Tear Sample Collection: Collect tear fluid from subjects using sterile Schirmer strips. The collection time should be standardized (e.g., 5 minutes).[7]

  • Extraction:

    • Place each Schirmer strip into a labeled 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound working solution (Internal Standard).

    • Add 200 µL of acetonitrile to precipitate proteins and extract the analyte and IS.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean LC-MS vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a typical HILIC-MS/MS method for olopatadine analysis and should be optimized for the specific instrumentation used.[4][5][6][7]

Parameter Condition
LC System UPLC/UHPLC system
Column Acquity BEH Amide (2.1 mm × 100 mm, 1.7 µm) or equivalent HILIC column[5][6][7]
Mobile Phase A 0.1% Formic acid in water[5][6][7]
Mobile Phase B 0.1% Formic acid in acetonitrile[5][6][7]
Flow Rate 0.4 mL/min
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50-95% B (3.5-4.0 min), 95% B (4.0-5.0 min)
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Parameters Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Olopatadine338.2165.125
This compound357.2165.128 (to be optimized)

Data Presentation and Method Performance

The following tables summarize the expected quantitative performance of the method, based on validated assays for olopatadine in tear fluid.[8]

Table 2: Calibration Curve Parameters

Parameter Value
Calibration Range 0.5 - 100 ng/mL
Regression Model Linear, 1/x weighted
Correlation Coefficient (r²) > 0.995

Table 3: Precision and Accuracy of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% bias)
LLOQ 0.5< 15%< 15%± 15%
Low 1.5< 10%< 10%± 10%
Medium 50< 10%< 10%± 10%
High 80< 10%< 10%± 10%

Table 4: Pharmacokinetic Parameters of Olopatadine in Tears (Example Data) [8]

Parameter Value
Tmax (hours) 0.25 - 0.5
Cmax (ng/mL) 88.5 ± 3.6
AUC (0-8h) (ng*h/mL) 150 - 200
Elimination Half-life (t1/2) (hours) 1.7 ± 0.1

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing TearCollection Tear Collection (Schirmer Strip) AddIS Add Internal Standard (this compound) TearCollection->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis Supernatant->LCMS Data Quantification (Peak Area Ratio) LCMS->Data Olopatadine_Signaling_Pathway cluster_activation Mast Cell Activation Allergen Allergen Exposure IgE IgE Antibodies Allergen->IgE MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation cross-linking leads to IgE->MastCell binds to Histamine Histamine Release Degranulation->Histamine H1Receptor H1 Receptor (on Nerve Endings) Histamine->H1Receptor binds to Symptoms Allergic Symptoms (Itching, Redness) H1Receptor->Symptoms Olopatadine Olopatadine Olopatadine->MastCell stabilizes Olopatadine->H1Receptor blocks

References

Application Note: A Validated HPLC Method for the Quantification of Olopatadine using Olopatadine-d3 N-Oxide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Olopatadine. While many HPLC methods for Olopatadine utilize UV detection, this protocol is designed for use with mass spectrometry (MS) by incorporating Olopatadine-d3 N-Oxide as a stable, isotopically labeled internal standard (SIL-IS). The use of a SIL-IS is critical for correcting variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision, which is essential in drug development and quality control settings. The chromatographic conditions provided are adapted from established methods for Olopatadine analysis, ensuring a reliable and reproducible separation.

Introduction

Olopatadine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] Accurate and precise quantification of Olopatadine in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and safety. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.[2]

The ideal analytical method employs an internal standard to account for potential variability during the analytical process. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but can be distinguished by the detector. A stable isotopically labeled version of the analyte, such as this compound, serves as an excellent internal standard for LC-MS/MS analysis because it co-elutes with the analyte and exhibits similar ionization efficiency, while being clearly distinguishable due to its mass difference. This note provides a comprehensive protocol for the separation of Olopatadine, incorporating this compound as the internal standard, and includes representative performance data based on validated methods.

Experimental Protocol

Materials and Reagents
  • Olopatadine Hydrochloride Reference Standard[3][4]

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (Analytical Grade)[5]

  • Ultrapure Water

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation (Typical)
  • HPLC System with a binary pump, autosampler, and column oven.

  • Detector: Tandem Mass Spectrometer (MS/MS) is recommended for this method. A UV detector can be used for the separation method development, with detection typically at 220 nm.[6]

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 65% A: 35% B)[7]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temp. 25°C[6]
Detector MS/MS or UV at 220 nm[6]
Preparation of Solutions

Diluent: A mixture of Water and Acetonitrile (50:50 v/v) is a suitable diluent for Olopatadine.[2]

  • Olopatadine Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Olopatadine Hydrochloride reference standard.[2]

    • Transfer to a 25 mL volumetric flask.[2]

    • Add approximately 15 mL of diluent and sonicate for 5-10 minutes to dissolve.[2]

    • Make up the volume to the mark with the diluent and mix well.[2]

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

  • Working Standard & Calibration Curve Solutions:

    • Prepare a series of calibration standards by serially diluting the Olopatadine Stock Solution with the diluent to achieve a concentration range of approximately 1-250 µg/mL.[8]

    • Spike each calibration standard and the blank with a fixed concentration of the Internal Standard (e.g., 50 µg/mL from the IS Stock Solution).

  • Sample Preparation (from Ophthalmic Solution):

    • Accurately measure a volume of the ophthalmic solution equivalent to 10 mg of Olopatadine.[5]

    • Transfer to a 100 mL volumetric flask.[5]

    • Dilute to volume with the diluent and sonicate for 10 minutes. This creates a 100 µg/mL solution.[5]

    • Spike the sample solution with the same fixed concentration of the Internal Standard as used in the calibration standards.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

Method Validation Summary

The following tables summarize the performance characteristics of similar validated HPLC methods for Olopatadine. These values provide an expected performance benchmark for the described protocol.

Table 1: System Suitability and Linearity

ParameterTypical Value
Retention Time (Olopatadine) ~2.8 - 3.8 min
Theoretical Plates (N) > 5000
Tailing Factor < 1.5
Linearity Range 10 - 250 µg/mL[8]
Correlation Coefficient (r²) > 0.999[7]

Table 2: Precision, Accuracy, and Sensitivity

ParameterTypical Value
Precision (%RSD) < 2.0%[8]
Accuracy (% Recovery) 98.2% - 101.5%[8]
Limit of Detection (LOD) ~0.024 µg/mL[8]
Limit of Quantification (LOQ) ~0.075 - 0.27 µg/mL[6][8]

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_analysis Analysis cluster_process Data Processing prep_std Prepare Olopatadine Stock & Standards spike Spike Standards & Samples with Internal Standard prep_std->spike prep_is Prepare IS Stock Solution prep_is->spike prep_sample Prepare Sample Solution prep_sample->spike hplc Inject into HPLC-MS/MS System spike->hplc data Acquire Data (Analyte & IS Response) hplc->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Generate Calibration Curve ratio->curve quant Quantify Olopatadine in Sample curve->quant

Caption: Experimental workflow for Olopatadine quantification.

Analyte-Internal Standard Relationship

G cluster_analyte Analyte cluster_is Internal Standard (IS) cluster_properties Shared Properties cluster_diff Key Difference Olopatadine Olopatadine prop1 Similar Retention Time Olopatadine->prop1 prop2 Similar Ionization Olopatadine->prop2 diff1 Different Mass-to-Charge Ratio (m/z) Olopatadine->diff1 IS This compound IS->prop1 IS->prop2 IS->diff1

Caption: Logical relationship between Analyte and Internal Standard.

Conclusion

The described HPLC method, incorporating this compound as an internal standard, provides a highly reliable and robust framework for the quantification of Olopatadine. The protocol is based on established and validated chromatographic principles, ensuring excellent separation and performance.[2][5] The inclusion of a stable isotopically labeled internal standard makes this method particularly suitable for regulated environments where accuracy and precision are paramount, especially when paired with a mass spectrometry detector. The provided validation parameters serve as a guide for method qualification and routine quality control analysis.[7][8]

References

Application Notes and Protocols for the Detection of Olopatadine-d3 N-Oxide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine is a selective histamine H1-receptor antagonist used for the treatment of allergic conjunctivitis. The analysis of its metabolites is crucial for pharmacokinetic and drug metabolism studies. Olopatadine N-oxide is a known metabolite of Olopatadine. In quantitative bioanalysis, stable isotope-labeled internal standards, such as Olopatadine-d3 N-Oxide, are employed to ensure accuracy and precision by compensating for matrix effects and procedural variability.

This document provides detailed application notes and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Analyte Information

CompoundMolecular FormulaMolecular WeightPrecursor Ion ([M+H]⁺) m/z
Olopatadine N-OxideC₂₁H₂₃NO₄353.41354.2
This compoundC₂₁H₂₀D₃NO₄356.44357.2

Mass Spectrometry Settings

The following table summarizes the recommended starting parameters for the detection of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Optimization of these parameters is crucial for achieving the best performance on a specific instrument.

ParameterThis compound
Precursor Ion (Q1) m/z 357.2
Product Ion (Q3) 1 m/z 168.1 (Quantifier)
Product Ion (Q3) 2 m/z 250.1 (Qualifier)
Dwell Time 100-200 ms
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 500 - 800 L/hr
Cone Gas Flow 25 - 50 L/hr
Collision Gas Argon

Note: The product ions for this compound are predicted based on the known fragmentation of Olopatadine, which yields major fragments at m/z 165 and 247. The 3 Dalton mass shift is expected to be retained in these fragments.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the desired calibration range.

Sample Preparation (Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (if different from this compound).

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temp 40°C
Injection Vol 5 - 10 µL

Mass Spectrometer Tuning and Optimization Protocol

The following protocol outlines the steps for optimizing the mass spectrometer parameters for this compound using direct infusion.

  • Prepare Infusion Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent that mimics the initial mobile phase conditions.

  • Infuse Solution: Infuse the solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Optimize Precursor Ion: In Q1 scan mode, confirm the protonated molecule [M+H]⁺ at m/z 357.2.

  • Optimize Product Ions: Perform a product ion scan by selecting the precursor ion (m/z 357.2) in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.

  • Optimize Declustering Potential (DP): For each precursor-product ion transition, ramp the DP over a range (e.g., 20-150 V) and identify the voltage that yields the maximum signal intensity.

  • Optimize Collision Energy (CE): For each MRM transition, with the optimized DP, ramp the CE over a range (e.g., 10-50 eV) to find the energy that produces the highest intensity for each product ion.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS_ACN Add Acetonitrile with Internal Standard Plasma->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS/MS Detection (MRM) ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Quantification Quantification Integration->Quantification

Caption: LC-MS/MS workflow for this compound.

MS_Optimization_Logic Start Start Optimization Infuse Infuse Standard Solution Start->Infuse Q1_Scan Confirm Precursor Ion (Q1 Scan) Infuse->Q1_Scan Product_Scan Identify Product Ions (Product Ion Scan) Q1_Scan->Product_Scan Select_Transitions Select Quantifier/Qualifier Transitions Product_Scan->Select_Transitions Optimize_DP Optimize Declustering Potential (DP) Select_Transitions->Optimize_DP Optimize_CE Optimize Collision Energy (CE) Optimize_DP->Optimize_CE Final_Method Final MRM Method Optimize_CE->Final_Method

Caption: Mass spectrometer optimization logic flow.

Troubleshooting & Optimization

Olopatadine-d3 N-Oxide Solution Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The stability information provided is primarily extrapolated from forced degradation studies of Olopatadine Hydrochloride, the parent drug of Olopatadine-d3 N-Oxide. Direct stability studies on this compound are not extensively available in the public domain. The deuterium labeling in this compound is not expected to significantly alter its chemical stability compared to the non-deuterated form.

Frequently Asked Questions (FAQs)

Q1: What are the expected stable conditions for storing this compound in solution?

Based on the stability profile of the parent compound, Olopatadine, solutions of this compound are expected to be relatively stable under neutral pH conditions, protected from light, and at refrigerated or room temperature. However, for long-term storage, refrigeration (2-8 °C) is recommended to minimize any potential degradation.

Q2: What are the primary degradation pathways for this compound in solution?

Olopatadine N-Oxide is a known metabolite and a degradation product of Olopatadine, particularly under oxidative and photolytic stress. Therefore, it is susceptible to further degradation under these conditions. Hydrolysis under strongly acidic or alkaline conditions could also potentially lead to degradation.

Q3: I am observing unexpected peaks in my HPLC analysis of an this compound solution. What could be the cause?

Unexpected peaks could be due to a variety of factors:

  • Degradation: The solution may have been exposed to harsh conditions such as strong acids or bases, oxidizing agents, or intense light, leading to the formation of degradation products.

  • Impurity in the reference standard: Ensure the purity of your this compound standard.

  • Interaction with excipients: If your solution contains other components, there might be interactions leading to new products.

  • Contamination: The solvent or container might be contaminated.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity solvents and reagents.

  • Store solutions in tightly sealed, light-protected containers (e.g., amber vials).

  • Maintain the pH of the solution close to neutral if the experimental conditions allow.

  • Avoid exposure to strong oxidizing agents and high temperatures.

  • For long-term storage, store solutions at refrigerated temperatures (2-8 °C).

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of assay of this compound over time. Degradation due to exposure to light, heat, or reactive species in the solution.Prepare fresh solutions. Store stock and working solutions protected from light and at low temperatures. Analyze the solution for potential degradants using a stability-indicating HPLC method.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Refer to the known degradation pathways of Olopatadine.[1][2][3]
Precipitation in the solution. Poor solubility in the chosen solvent system or pH-dependent solubility.Check the solubility of this compound in your solvent. Adjust the pH if it is affecting solubility. Consider using a co-solvent if compatible with your experiment.
Inconsistent analytical results. Instability of the compound in the analytical mobile phase or during sample preparation.Evaluate the stability of this compound in the mobile phase. Prepare samples immediately before analysis.

Data on Forced Degradation of Olopatadine Hydrochloride

The following tables summarize the findings from forced degradation studies on Olopatadine Hydrochloride. This data can provide insights into the potential stability of this compound under similar stress conditions.

Table 1: Summary of Olopatadine HCl Degradation under Various Stress Conditions

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.1 N HCl, refluxed at 60°CSignificant degradation observed, with the formation of multiple degradation products.[1][2][3][1][2][3]
Alkaline Hydrolysis 0.1 N NaOH, refluxed at 60°CSignificant degradation observed, with the formation of different degradation products compared to acid hydrolysis.[1][2][3][1][2][3]
Neutral Hydrolysis Water, refluxed at 60°CSome degradation observed, but less than under acidic or alkaline conditions.[1][2][1][2]
Oxidative Degradation 3% and 10% H₂O₂Some studies report degradation[4], while others found it to be stable[1][2]. Olopatadine N-Oxide is a known oxidative degradation product.[5][1][2][4][5]
Thermal Degradation Solid-state, 60°CGenerally found to be stable.[1][2][4][1][2][4]
Photolytic Degradation UV light exposureDegradation observed, with Olopatadine N-Oxide being a potential degradation product.[5][6][5][6]

Table 2: Major Degradation Products of Olopatadine HCl Identified in Forced Degradation Studies

Degradation ConditionIdentified Degradation ProductsReference
Acidic Hydrolysis Five degradation products (OLO1, OLO2, OLO3, OLO4, OLO5) were observed.[1][2][3][1][2][3]
Alkaline Hydrolysis Four degradation products (OLO3, OLO5, OLO6, OLO7) were observed.[1][2][3][1][2][3]
Neutral Hydrolysis Cleavage of the tricyclic ring to form (2-(4-(dimethylamino) butyl) phenyl)methanol (OLO1) has been proposed.[1][2][1][2]
Oxidative/Photolytic Olopatadine N-Oxide (Olopatadine Related Compound B) is a known degradation product.[5][5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Olopatadine

This protocol is adapted from methods used for the analysis of Olopatadine HCl and its degradation products.[1][7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient Program:

    • 0-4 min: 30% B

    • 4-14 min: 30% to 80% B

    • 14-22 min: 80% to 20% B

    • 22-25 min: 20% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 300 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[8]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl. Reflux at 60°C for a specified period (e.g., 24 hours). Withdraw samples at different time points, neutralize with 0.2 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH. Reflux at 60°C for a specified period. Withdraw samples, neutralize with 0.2 N HCl, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% or 10%) at room temperature. Monitor the reaction over time and dilute samples for analysis.

  • Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light. Analyze the samples at various time intervals.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). Analyze samples at different time points.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis stock Prepare Olopatadine-d3 N-Oxide Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) stock->stress sample Withdraw, Neutralize (if needed), and Dilute Samples stress->sample hplc Inject Sample into RP-HPLC System sample->hplc Analysis detect Detect at 300 nm hplc->detect data Analyze Chromatographic Data detect->data report Stability Report (Assay, Impurities) data->report Generate Report

Caption: Workflow for a Forced Degradation Study.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Olo This compound Acid Acidic Conditions (e.g., 0.1 N HCl) Olo->Acid Base Alkaline Conditions (e.g., 0.1 N NaOH) Olo->Base Neutral Neutral Conditions (Water) Olo->Neutral Oxidant Oxidizing Agent (e.g., H2O2) Olo->Oxidant Light UV Light Exposure Olo->Light Deg1 Various Hydrolytic Degradation Products Acid->Deg1 Base->Deg1 Neutral->Deg1 Deg2 Further Oxidized Products Oxidant->Deg2 Deg3 Photodegradation Products Light->Deg3

Caption: Potential Degradation Pathways.

References

potential degradation of Olopatadine-d3 N-Oxide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of Olopatadine-d3 N-Oxide during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the deuterated N-oxide metabolite of Olopatadine, a mast cell stabilizer and antihistamine.[1][2][3] It is often used as an internal standard in analytical studies. The stability of this compound is critical for ensuring the accuracy and reliability of experimental results. Degradation can lead to a decrease in the concentration of the standard, potentially causing quantification errors in analytical methods.

Q2: What are the primary degradation pathways for compounds like this compound?

A2: N-oxides can be susceptible to degradation under various conditions. For Olopatadine, studies have indicated degradation under oxidative and photolytic stress, with the N-oxide being a potential degradation product.[4][5] Therefore, it is plausible that this compound could be sensitive to light and oxidizing agents. Forced degradation studies, which expose the compound to harsh conditions like acid, base, heat, oxidation, and light, are used to identify potential degradation pathways.[6]

Q3: What are the recommended storage conditions for Olopatadine and its derivatives?

A3: Olopatadine hydrochloride ophthalmic solutions are typically recommended to be stored at temperatures ranging from 4°C to 25°C (39°F to 77°F), and protected from light.[7][8][9] For Olopatadine N-Oxide as a reference standard, a storage temperature of -20°C is often suggested.[10] It is crucial to keep the container tightly closed to prevent exposure to moisture and atmospheric oxygen.[11][12]

Q4: What are the visible signs of potential degradation of my this compound sample?

A4: While visual inspection is not a definitive measure of stability, any change in the physical appearance of the sample, such as discoloration (e.g., yellowing) or a change in its physical state, could indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the integrity of the compound.

Q5: How can I analytically assess the stability of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) is the most common and effective method for assessing the stability of pharmaceutical compounds.[4][13] A stability-indicating method should be used, which is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or lower than expected analytical results Degradation of the this compound internal standard.1. Verify the storage conditions of your standard. 2. Perform a purity check of the standard using a validated HPLC method. 3. Prepare a fresh stock solution from a new vial of the standard and re-run the analysis.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Use a mass spectrometer detector to help elucidate the structure of the unknown peaks.
Discoloration of the solid standard or solution Potential chemical degradation.1. Do not use the discolored sample. 2. Obtain a new, uncompromised sample of this compound. 3. Review storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[14]

  • Thermal Degradation: Heat the solid compound and the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).[14]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze using a validated stability-indicating HPLC-UV or HPLC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to assess the stability of this compound.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 298 nm
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Conditions (Oxidation, Light, Heat, pH)

Caption: Potential degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the analysis of Olopatadine-d3 N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for Olopatadine N-Oxide, which is a metabolite of the antihistamine drug Olopatadine.[1][2] In quantitative LC-MS/MS assays, a SIL-IS is considered the gold standard for improving accuracy and precision.[3] Since this compound is chemically almost identical to the analyte (Olopatadine N-Oxide), it co-elutes and experiences similar effects during sample preparation, chromatography, and ionization. This allows for the correction of variations, leading to more reliable quantification.[4]

Q2: What are the typical mass transitions (precursor/product ions) for this compound?

A2: The exact mass transitions for this compound should be determined empirically by infusing a standard solution into the mass spectrometer. However, based on the known molecular weight of Olopatadine N-Oxide (353.41 g/mol ), the protonated precursor ion ([M+H]+) for the d3 isotopologue is expected to be around m/z 357.2.[5] The product ions will be specific fragments generated upon collision-induced dissociation (CID). It is crucial to optimize the collision energy to obtain stable and intense product ions for use in Multiple Reaction Monitoring (MRM) mode.

Q3: What are the key challenges when working with N-oxide metabolites like this compound?

A3: N-oxide metabolites can be prone to in-source fragmentation or reduction back to the parent amine, which can lead to inaccurate quantification. Careful optimization of the ion source parameters, such as temperature and voltages, is critical to minimize this degradation. Additionally, N-oxides can sometimes exhibit poor chromatographic peak shape, which may require optimization of the mobile phase pH and composition.[6]

Q4: What are common issues encountered with deuterated internal standards?

A4: While highly effective, deuterated internal standards can present some challenges:

  • Isotopic Crosstalk: This occurs when the isotopic cluster of the analyte contributes to the signal of the internal standard, or vice-versa. This can be a concern with high analyte concentrations.[7][8]

  • Chromatographic Shift (Isotope Effect): The deuterium atoms can sometimes cause the internal standard to elute slightly earlier or later than the non-labeled analyte. If this shift is significant, the two compounds may experience different matrix effects, leading to inaccurate results.[3][9]

  • Matrix Effects: Although SIL-IS are used to compensate for matrix effects, severe ion suppression or enhancement can still impact the signal of both the analyte and the internal standard, potentially affecting the limit of quantification.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Broadening) - Suboptimal mobile phase pH.- Inappropriate column chemistry.- Column overload.- Extra-column dead volume.- Adjust the mobile phase pH. Since Olopatadine has a carboxylic acid and a tertiary amine, the pH can significantly impact its ionization state and peak shape.- Screen different C18 or mixed-mode columns.- Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of all tubing.
Low Signal Intensity or No Peak for this compound - In-source degradation of the N-oxide.- Suboptimal ionization parameters.- Incorrect MRM transitions.- Matrix-induced ion suppression.- Optimize the ion source temperature and voltages to ensure soft ionization.- Perform a full scan and product ion scan to confirm the precursor and product ions and optimize collision energy.- Dilute the sample to reduce matrix effects.- Improve sample cleanup to remove interfering matrix components.
Poor Reproducibility of Analyte/IS Ratio - Inconsistent sample preparation.- Instability of the analyte or internal standard in the prepared samples.- Variable matrix effects.- Carryover from the autosampler.- Ensure precise and consistent pipetting and extraction procedures.- Investigate the stability of the compounds in the autosampler over the course of the analytical run.- Optimize the chromatographic separation to move the analytes away from regions of significant ion suppression.- Develop a more rigorous autosampler wash method.
Analyte and Internal Standard Do Not Co-elute - Isotope effect causing a retention time shift.- Column degradation affecting separation.- A small, consistent shift may be acceptable if it does not result in differential matrix effects.[4] - Try a different column with slightly different selectivity.- If the shift is significant, replace the analytical column.
High Background or Interferences - Contaminated mobile phase or LC system.- Isotopic crosstalk from a high concentration of the analyte.- Co-eluting isobaric interferences from the matrix.- Use high-purity solvents and freshly prepared mobile phases.- Check the isotopic purity of the internal standard. If necessary, select a different product ion for the internal standard that has less interference.- Improve the sample preparation method to remove the interfering compounds.

Experimental Protocols

The following are generalized starting protocols for the LC-MS/MS analysis of this compound. These should be optimized for your specific instrumentation and application.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Parameters
Parameter Recommended Starting Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C[10]
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition (Hypothetical) Olopatadine N-Oxide: m/z 354.2 -> [Product Ion]this compound: m/z 357.2 -> [Product Ion]
Collision Energy Optimize for each transition (typically 10-40 eV)
Dwell Time 100 ms

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample Add_IS Add Olopatadine-d3 N-Oxide IS Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Integration Peak Integration Data->Integration Ratio Calculate Analyte/IS Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Flowchart Start Start Troubleshooting Issue Identify Primary Issue Start->Issue Peak_Shape Poor Peak Shape? Issue->Peak_Shape Yes Low_Signal Low/No Signal? Issue->Low_Signal No Check_LC Check LC Method (pH, Column, Gradient) Peak_Shape->Check_LC Poor_Repro Poor Reproducibility? Low_Signal->Poor_Repro No Optimize_MS Optimize MS Source & MRM Transitions Low_Signal->Optimize_MS Check_Prep Review Sample Preparation Steps Poor_Repro->Check_Prep Check_Overload Reduce Injection Volume/Concentration Check_LC->Check_Overload No Change Resolved Issue Resolved Check_LC->Resolved Success Check_Overload->Resolved Success Consult Consult Instrument Specialist Check_Overload->Consult No Change Improve_Cleanup Improve Sample Cleanup Optimize_MS->Improve_Cleanup No Change Optimize_MS->Resolved Success Improve_Cleanup->Resolved Success Improve_Cleanup->Consult No Change Check_Stability Assess Analyte/IS Stability Check_Prep->Check_Stability No Change Check_Prep->Resolved Success Check_Stability->Resolved Success Check_Stability->Consult No Change

Caption: A logical troubleshooting flowchart for common LC-MS/MS issues.

References

Technical Support Center: Analysis of Olopatadine with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Olopatadine using a deuterated internal standard with LC-MS/MS.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Olopatadine.

1. Issue: Low or No Response for both Olopatadine and the Deuterated Internal Standard (IS)

  • Question: We are not observing any significant peaks for either Olopatadine or its deuterated internal standard in our plasma samples. What could be the cause?

  • Answer: This issue often points to a problem in the initial sample preparation or the instrument setup. Here are the steps to troubleshoot:

    • Check Sample Preparation:

      • Extraction Efficiency: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficient for Olopatadine in your specific matrix. Review your protocol and consider re-optimizing.

      • pH of Extraction: Olopatadine's extraction can be pH-dependent. Ensure the pH of your sample is optimized for the best recovery.

      • Reconstitution Solvent: The dried extract might not be fully dissolving in the reconstitution solvent. Try a stronger organic solvent or ensure thorough vortexing and sonication.

    • Verify Instrument Parameters:

      • MS Source Conditions: Confirm that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimal for Olopatadine and its deuterated IS. These compounds generally ionize well in positive ESI mode.[1]

      • MS/MS Transitions: Double-check that the correct precursor and product ion transitions for both Olopatadine and the deuterated IS are entered in the acquisition method.

    • Investigate Potential for Degradation:

      • Sample Stability: Olopatadine may be degrading during sample storage or processing. Assess the stability of your samples under the conditions used.

2. Issue: Inconsistent or Low Response for the Deuterated Internal Standard

  • Question: The peak area of our deuterated internal standard is highly variable across our sample batch. What should we investigate?

  • Answer: An inconsistent internal standard response is a critical issue as it directly impacts the accuracy of your results. Here’s a troubleshooting workflow:

    • Pipetting and Dilution Accuracy:

      • Verify the concentration of your IS stock and working solutions.

      • Ensure the accurate and consistent addition of the IS to every sample. Automated liquid handlers should be checked for calibration.

    • Matrix Effects:

      • Even with a deuterated IS, severe and variable matrix effects can cause issues. This is known as "differential matrix effects," where the analyte and IS are affected differently, although this is less common with co-eluting isotopologues.[2]

      • Evaluate the matrix effect by comparing the IS response in post-extraction spiked matrix samples to that in a neat solution.

    • Sample Processing Variability:

      • Inconsistent drying of the extracted samples can lead to variability. Ensure all samples are completely dry before reconstitution.

      • Inconsistent reconstitution can also be a factor. Ensure the reconstitution solvent is added accurately and that the residue is fully dissolved.

3. Issue: Ion Suppression or Enhancement Observed for Olopatadine

  • Question: We are observing significant ion suppression for Olopatadine, even with a deuterated internal standard. How can we mitigate this?

  • Answer: While a deuterated internal standard is excellent at compensating for matrix effects, it's always best to minimize them.[2] Here are some strategies:

    • Improve Sample Cleanup:

      • Switch Extraction Method: If you are using protein precipitation, which is a simpler but less clean method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.[3][4]

      • Optimize Existing Method: For LLE, experiment with different extraction solvents and pH conditions. For SPE, try different sorbents and wash/elution solvent compositions.

    • Chromatographic Separation:

      • Modify Gradient: Adjust your LC gradient to better separate Olopatadine from co-eluting matrix components.

      • Change Column Chemistry: Consider a different column chemistry (e.g., a different C18 phase or a HILIC column) to alter selectivity.

    • Reduce Sample Input:

      • Dilute the sample with a suitable buffer or mobile phase. This can reduce the overall amount of matrix components introduced into the system.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard recommended for the bioanalysis of Olopatadine?

A1: A deuterated internal standard (e.g., Olopatadine-d4) is considered the "gold standard" for quantitative LC-MS/MS bioanalysis. Since it is chemically almost identical to Olopatadine, it co-elutes chromatographically and experiences nearly the same effects during sample preparation and ionization. This co-behavior allows the deuterated IS to effectively compensate for variations in sample recovery and, most importantly, for matrix effects (ion suppression or enhancement), leading to more accurate and precise results.[2]

Q2: Can a deuterated internal standard completely eliminate matrix effects?

A2: While highly effective, a deuterated IS may not eliminate all issues related to matrix effects in every case. In situations with extreme and highly variable matrix components, "differential matrix effects" can sometimes occur, where the analyte and the deuterated standard are affected slightly differently. Therefore, it is still crucial to develop a robust sample preparation and chromatographic method to minimize matrix effects as much as possible.[2]

Q3: What are the most common sources of matrix effects in plasma analysis of Olopatadine?

A3: In plasma, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites that can co-elute with Olopatadine. The sample preparation method used plays a significant role in how effectively these interferences are removed.

Q4: How do I quantitatively assess the matrix effect for my Olopatadine assay?

A4: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard normalized MF should also be calculated to demonstrate that the IS is effectively compensating for the matrix effect.

Quantitative Data Summary

The following tables provide representative data for an Olopatadine bioanalytical method.

Table 1: Recovery and Matrix Effect of Olopatadine and a Deuterated Internal Standard

AnalyteConcentration (ng/mL)Mean Recovery (%)Matrix Factor (MF)IS-Normalized MF
Olopatadine 1.0 (LQC)85.20.881.01
50.0 (MQC)87.50.901.02
150.0 (HQC)86.80.891.01
Olopatadine-d4 (IS) 100.088.10.87N/A

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is illustrative.

Table 2: Intra- and Inter-Day Precision and Accuracy

Intra-Day (n=6) Inter-Day (n=18)
Nominal Conc. (ng/mL) Mean Conc. (ng/mL) Precision (%CV)
1.0 (LLOQ) 1.056.8
3.0 (LQC) 3.125.1
75.0 (MQC) 73.54.5
150.0 (HQC) 148.53.8

LLOQ: Lower Limit of Quantification. Data is illustrative.

Experimental Protocols

1. Protocol: Protein Precipitation for Olopatadine in Human Plasma

This protocol provides a general procedure for the extraction of Olopatadine from plasma using protein precipitation.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the deuterated internal standard working solution (e.g., 100 ng/mL Olopatadine-d4 in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Protocol: Assessment of Matrix Factor

This protocol describes how to evaluate the matrix effect for Olopatadine.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of Olopatadine and the deuterated IS in the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the protein precipitation protocol. After evaporation, reconstitute the residue with the solutions prepared in Set A.

    • Set C (Pre-Spiked Matrix): Spike blank plasma with Olopatadine and the deuterated IS at low and high concentrations and extract them using the protein precipitation protocol.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (%):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Olopatadine) / (MF of Deuterated IS)

Visualizations

Troubleshooting_Workflow cluster_start Start: Analytical Issue cluster_investigation Investigation Path cluster_solutions Potential Solutions start Inconsistent or Poor Results for Olopatadine is_response Check Deuterated IS Response start->is_response sample_prep Review Sample Preparation is_response->sample_prep IS Response Variable chromatography Evaluate Chromatography is_response->chromatography IS Response OK Analyte Response Poor optimize_prep Optimize Extraction (pH, Solvent) Change Method (LLE/SPE) sample_prep->optimize_prep ms_params Verify MS Parameters chromatography->ms_params Poor Peak Shape optimize_lc Adjust Gradient Change Column chromatography->optimize_lc optimize_ms Tune Source Parameters Confirm Transitions ms_params->optimize_ms Matrix_Effect_Compensation cluster_process Bioanalytical Process cluster_effect Matrix Effect Impact cluster_result Result sample Plasma Sample (Olopatadine + Matrix) add_is Add Deuterated IS (Olopatadine-d4) sample->add_is extraction Sample Extraction (PP, LLE, or SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis ion_suppression Ion Suppression (Signal Decrease) analysis->ion_suppression accurate_quant Accurate Quantification (Ratio is Constant) ion_suppression->accurate_quant Both Analyte and IS Affected Proportionally

References

Technical Support Center: Troubleshooting Poor Peak Shape of Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Olopatadine-d3 N-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a labeled metabolite of Olopatadine, an antihistamine and mast cell stabilizer.[1][2][3] It is commonly used as a reference standard in analytical studies.[4] The "d3" indicates the presence of three deuterium atoms, making it a stable isotope-labeled internal standard for mass spectrometry-based quantification.

Q2: What are the common types of poor peak shape observed in HPLC analysis?

The most common deviations from the ideal Gaussian peak shape are peak tailing, peak fronting, and split peaks.[5]

  • Peak Tailing: The latter half of the peak is broader than the front half.[6]

  • Peak Fronting: The first half of the peak is broader than the latter half.[7]

  • Split Peaks: The peak appears as two or more merged peaks.[7]

Q3: Why is achieving a good peak shape for this compound important?

A symmetrical peak is crucial for accurate and reproducible quantification. Poor peak shape can lead to:

  • Inaccurate peak integration and, therefore, incorrect concentration measurements.

  • Reduced resolution between this compound and other components in the sample.

  • Failure to meet system suitability criteria in regulated environments.

Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing polar and basic compounds like this compound. The N-Oxide functional group and the tertiary amine can interact with active sites on the stationary phase.

Potential Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms of this compound, causing peak tailing.[6][8][9]

    • Solution:

      • Use a modern, high-purity, end-capped column to minimize exposed silanol groups.

      • Lower the mobile phase pH by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA). A pH of 2.5-3.5 is often effective at protonating the silanol groups and reducing their interaction with the analyte.

      • Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. However, be aware that TEA can suppress MS ionization.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[5][10]

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: The stationary phase can degrade over time, exposing more active sites.[10]

    • Solution: Replace the column with a new one of the same type. If column lifetime is a persistent issue, consider using a guard column.

  • Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause band broadening and tailing.[11]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Issue 2: Peak Fronting

Peak fronting is less common than tailing for basic compounds but can still occur under certain conditions.

Potential Causes and Solutions:

  • Sample Overload (Concentration Effect): A high concentration of the analyte in the injection solvent can lead to fronting.[7][12]

    • Solution: Dilute the sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[12]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Collapse: Physical degradation of the column packing bed can lead to fronting.[7][12]

    • Solution: Ensure the column is operated within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column will need to be replaced.

Troubleshooting Workflow for Poor Peak Shape

TroubleshootingWorkflow start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks Yes single_peak Single Peak Affected (this compound) check_all_peaks->single_peak No check_system Check for System Issues: - Leaks - Blockages - Extra-column volume all_peaks->check_system check_column Inspect Column: - Void at inlet - Blocked frit check_system->check_column end Good Peak Shape Achieved check_column->end check_tailing Peak Tailing? single_peak->check_tailing tailing_solutions Address Tailing: - Lower mobile phase pH - Use end-capped column - Reduce sample concentration - Check for co-eluting interference check_tailing->tailing_solutions Yes check_fronting Peak Fronting? check_tailing->check_fronting No tailing_solutions->end fronting_solutions Address Fronting: - Reduce sample concentration - Match sample solvent to mobile phase - Check for column collapse check_fronting->fronting_solutions Yes other_issues Other Issues (e.g., split peak): - Ensure complete sample dissolution - Check for column contamination check_fronting->other_issues No fronting_solutions->end other_issues->end

Troubleshooting workflow for poor peak shape.

Quantitative Data Summary

The following table summarizes the key chromatographic parameters and their recommended adjustments to address poor peak shape for this compound.

ParameterIssueRecommended AdjustmentRationale
Mobile Phase pH Peak TailingDecrease pH to 2.5 - 3.5Protonates residual silanol groups, reducing their interaction with the basic analyte.[8]
Peak Fronting/TailingEnsure pH is at least 2 units away from the analyte's pKaMinimizes the presence of multiple ionization states of the analyte during separation.[6]
Sample Concentration Peak Tailing/FrontingReduce concentration by 50-90%Avoids overloading the stationary phase.[5]
Injection Volume Peak Tailing/FrontingDecrease volume to 1-5 µLReduces the mass of analyte loaded onto the column.[13]
Sample Solvent Peak FrontingMatch to the initial mobile phase compositionPrevents peak distortion due to solvent incompatibility.
Column Temperature Inconsistent Peak ShapeMaintain a constant temperature (e.g., 30-40 °C)Improves reproducibility of retention time and peak shape.
Flow Rate Broad PeaksOptimize for best efficiency (typically 0.8-1.2 mL/min for a 4.6 mm ID column)Ensures sufficient interaction time with the stationary phase without excessive diffusion.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH to minimize peak tailing.

  • Materials:

    • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).

    • Mobile Phase A: Water with varying concentrations of formic acid (0.1%, 0.05%, 0.01%).

    • Mobile Phase B: Acetonitrile.

    • A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Method:

    • Prepare three different mobile phase A solutions with 0.1%, 0.05%, and 0.01% formic acid.

    • Equilibrate the column with a starting mobile phase composition (e.g., 95% A, 5% B) for at least 15 column volumes.

    • Inject the this compound standard.

    • Run a gradient elution (e.g., 5% to 95% B over 5 minutes).

    • Repeat the analysis with each of the prepared mobile phase A solutions.

    • Compare the peak shape (asymmetry factor) from each run to determine the optimal pH.

Protocol 2: Evaluation of Sample Concentration and Injection Volume
  • Objective: To assess the impact of sample load on peak shape.

  • Materials:

    • A stock solution of this compound (e.g., 100 µg/mL).

    • Mobile phase and column as determined from Protocol 1.

  • Method:

    • Prepare a dilution series of the this compound stock solution (e.g., 10 µg/mL, 1 µg/mL, 0.1 µg/mL).

    • Inject a consistent volume (e.g., 5 µL) of each concentration and analyze the peak shape.

    • Using the optimal concentration determined in the previous step, inject varying volumes (e.g., 1 µL, 5 µL, 10 µL).

    • Analyze the resulting chromatograms to identify the concentration and injection volume that provide a symmetrical peak without compromising sensitivity.

References

Technical Support Center: Troubleshooting Isotopic Interference with Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting information and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Olopatadine-d3 N-Oxide using LC-MS/MS. Isotopic interference can lead to inaccurate and unreliable results; this resource is designed to help you identify and resolve these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of inaccurate quantification when using this compound as an internal standard?

Inaccurate quantification can stem from several factors, including:

  • Isotopic Exchange: The deuterium labels on this compound may exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.

  • Chromatographic Shift: The deuterated internal standard may have a slightly different retention time compared to the non-deuterated analyte.

  • Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the biological matrix.

  • Isobaric Interference: Other metabolites of Olopatadine may have the same nominal mass as this compound, causing interference.

  • Purity Issues: The internal standard may contain impurities, including the unlabeled analyte.

Q2: I am observing an unexpected peak at the retention time of my analyte in my blank samples spiked only with this compound. What could be the cause?

This is a common issue that can be attributed to:

  • In-source Fragmentation: The deuterated internal standard, this compound, may undergo fragmentation in the ion source of the mass spectrometer, losing its deuterium labels and generating the non-deuterated analyte.

  • Isotopic Impurity: The this compound standard may contain a small amount of the non-deuterated Olopatadine N-Oxide as an impurity.

Q3: My this compound signal is inconsistent across my samples. What should I investigate?

Signal variability in the internal standard can be caused by:

  • Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression or enhancement.

  • Variable Extraction Recovery: The efficiency of the sample extraction process may not be consistent across all samples.

  • Instability of the N-Oxide: N-oxide metabolites can be unstable and may degrade during sample collection, storage, or processing.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

If you are experiencing inaccurate or inconsistent results, follow this troubleshooting workflow:

start Inaccurate Quantification Detected check_coelution 1. Verify Co-elution of Analyte and IS start->check_coelution check_purity 2. Assess IS Purity check_coelution->check_purity If co-eluting optimize_chromatography Optimize Chromatography check_coelution->optimize_chromatography If not co-eluting check_exchange 3. Investigate Isotopic Exchange check_purity->check_exchange If purity is confirmed contact_supplier Contact Supplier for Certificate of Analysis check_purity->contact_supplier If purity is questionable check_matrix 4. Evaluate Matrix Effects check_exchange->check_matrix If no exchange modify_sample_prep Modify Sample Prep (pH, temp) check_exchange->modify_sample_prep If exchange is detected adjust_extraction Optimize Extraction & Dilution check_matrix->adjust_extraction If matrix effects are significant end Quantification Improved check_matrix->end If no significant matrix effects optimize_chromatography->end contact_supplier->end modify_sample_prep->end adjust_extraction->end

Caption: Troubleshooting workflow for inaccurate quantification.

Issue 2: Potential Isobaric Interference from Other Metabolites

Olopatadine is metabolized in the liver to form Olopatadine N-oxide and N-desmethyl olopatadine. N-desmethyl olopatadine is formed by CYP3A4, while Olopatadine N-oxide is formed by flavin-containing monooxygenase (FMO) 1 and 3. It is crucial to ensure that your chromatographic method can separate these metabolites from Olopatadine and its deuterated internal standard to avoid isobaric interference.

Olopatadine Olopatadine FMO FMO1 & FMO3 Olopatadine->FMO CYP3A4 CYP3A4 Olopatadine->CYP3A4 N_Oxide Olopatadine N-Oxide FMO->N_Oxide N_Desmethyl N-desmethyl Olopatadine CYP3A4->N_Desmethyl

Caption: Metabolic pathway of Olopatadine.

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid Chromatography
  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

Protocol 3: Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The exact mass transitions for this compound should be determined by direct infusion of the standard. As a starting point, the transitions for Olopatadine can be used and adjusted for the mass shift of the deuterium labels and the addition of the oxygen atom. The full scan mass spectra for olopatadine detects a dominant single charged molecular ion [M+H]+ at m/z 338.

  • Collision Energy and Other Source Parameters: These should be optimized for this compound to achieve the best signal intensity.

start Sample Collection sample_prep Sample Preparation (Protocol 1) start->sample_prep lc_separation LC Separation (Protocol 2) sample_prep->lc_separation ms_detection MS/MS Detection (Protocol 3) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end Results data_analysis->end

Caption: General experimental workflow for analysis.

Data Tables

Table 1: Molecular Information for Olopatadine and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )
OlopatadineC₂₁H₂₃NO₃337.41
Olopatadine N-OxideC₂₁H₂₃NO₄353.41
N-desmethyl OlopatadineC₂₀H₂₁NO₃323.38
This compoundC₂₁H₂₀D₃NO₄356.43

Table 2: Potential Sources of Interference

Interference TypeSourceRecommended Action
Isotopic Exchange Protic solvents, extreme pH, elevated temperatureOptimize sample preparation conditions (neutral pH, low temperature).
Chromatographic Shift Difference in polarity between deuterated and non-deuterated compoundsAdjust chromatographic gradient or mobile phase composition to ensure co-elution.
Matrix Effects Co-eluting endogenous compounds from the biological matrixOptimize sample clean-up, use a different extraction method, or dilute the sample.
Isobaric Interference Other Olopatadine metabolites (e.g., N-desmethyl olopatadine)Develop a chromatographic method with sufficient resolution to separate all metabolites.
In-source Fragmentation High source temperature or cone voltageOptimize mass spectrometer source conditions to minimize fragmentation.
Internal Standard Impurity Contamination of the IS with the non-deuterated analyteObtain a certificate of analysis from the supplier and test the purity of the internal standard.

Technical Support Center: Improving Recovery of Olopatadine-d3 N-Oxide from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Olopatadine-d3 N-Oxide from plasma samples. Our goal is to help you optimize your experimental workflow to achieve higher and more consistent recovery rates.

Troubleshooting Guides

Low and variable recovery of N-oxide metabolites like this compound is a frequent issue in bioanalysis. This is often attributed to the inherent chemical properties of the N-oxide functional group, which can lead to instability and poor extraction efficiency.

A primary challenge with N-oxide compounds is their potential to revert to the parent drug, which in this case would be Olopatadine-d3.[1] This conversion can occur during sample handling, storage, and the extraction process itself. Additionally, the polarity of N-oxides is typically higher than their parent compounds, necessitating specific optimization of extraction conditions.[1]

Below are troubleshooting guides for common extraction techniques.

Protein Precipitation (PPT)

Protein precipitation is a straightforward method for sample cleanup, but it can present challenges for N-oxide stability and recovery.

Issue: Low Recovery of this compound after PPT

Potential Cause Recommended Solution Rationale
Analyte Instability Minimize sample handling time and maintain low temperatures (e.g., on ice) throughout the procedure. Store plasma at -80°C immediately after collection and avoid multiple freeze-thaw cycles.[1]N-oxides can be thermally labile and prone to degradation.[2]
Inappropriate Precipitating Solvent Use acetonitrile as the precipitating solvent instead of methanol.[1][3]Methanol has been shown to promote the conversion of some N-oxides back to the parent drug, especially in hemolyzed plasma.[1][3]
Suboptimal pH Ensure the pH of the plasma sample is maintained at a neutral or near-neutral level during precipitation.[1]Extreme pH conditions can accelerate the degradation of N-oxide metabolites.[1]
Insufficient Protein Removal Optimize the ratio of acetonitrile to plasma. A common starting point is a 3:1 ratio of solvent to plasma.[3]Incomplete protein precipitation can lead to matrix effects and lower recovery.
Liquid-Liquid Extraction (LLE)

LLE is a common technique for isolating analytes from complex matrices, but its success is highly dependent on solvent selection and pH control.

Issue: Poor Partitioning and Low Recovery of this compound with LLE

Potential Cause Recommended Solution Rationale
High Polarity of Analyte Empirically test extraction solvents with varying polarities, such as ethyl acetate or methyl tert-butyl ether (MTBE).[1]This compound is more polar than its parent compound and may not efficiently partition into non-polar organic solvents.[1]
Suboptimal pH of Aqueous Phase Adjust the pH of the plasma sample to a neutral or slightly basic condition before extraction.[1]Maintaining a neutral to slightly basic pH can help minimize the degradation of the N-oxide.[1]
Analyte Instability Process samples quickly and at low temperatures. Avoid excessive vortexing or shaking times.To minimize the risk of the N-oxide reverting to the parent drug.[1]
Solid-Phase Extraction (SPE)

SPE can offer cleaner extracts, but the choice of sorbent and the elution protocol are critical for polar compounds like N-oxides.

Issue: Low Retention or Incomplete Elution of this compound from SPE Cartridge

Potential Cause Recommended Solution Rationale
Inappropriate Sorbent Selection Consider using a more polar or mixed-mode SPE sorbent instead of a standard C18 reversed-phase sorbent. Polymeric or hydrophilic-lipophilic balanced (HLB) sorbents can be effective for polar compounds.[4]Due to its higher polarity, this compound may not be sufficiently retained on non-polar C18 sorbents, leading to its loss during sample loading and washing.[2][4]
Improper Sample pH Adjust the pH of the sample to a neutral or slightly basic level to potentially enhance retention on a reversed-phase sorbent.[4]The ionization state of the N-oxide group can be influenced by pH, affecting its interaction with the sorbent.[4]
Inefficient Elution Use a stronger, more polar elution solvent. A high percentage of methanol or acetonitrile in water may be effective. The addition of a small amount of a pH modifier like ammonium hydroxide to the elution solvent might improve recovery.[4]The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
In-source Conversion in Mass Spectrometer Ensure complete chromatographic separation of this compound from the parent compound, Olopatadine-d3. Utilize a "soft" ionization technique like electrospray ionization (ESI).[1]N-oxides can sometimes convert back to the parent drug within the mass spectrometer's ion source, leading to inaccurate quantification.[1]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Olopatadine and its Metabolites from Plasma

This protocol is adapted from a method developed for the determination of olopatadine and its metabolites in human plasma.[5]

  • SPE Cartridge Conditioning:

    • Condition a Bond Elut C18 cartridge with 1 mL of methanol followed by 1 mL of water.[5]

  • Sample Pre-treatment and Loading:

    • To 1 mL of plasma, add the internal standard.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution:

    • Elute Olopatadine, its metabolites (including the N-oxide), and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound consistently lower than that of Olopatadine-d3 using the same extraction method?

A1: This is an expected observation due to the fundamental chemical differences between the two compounds. This compound is significantly more polar than its parent compound, Olopatadine-d3.[1] This increased polarity affects its behavior in common extraction techniques. For instance, in LLE, it will have a lower affinity for non-polar organic solvents, and in reversed-phase SPE, it will be less retained on non-polar sorbents like C18.[1]

Q2: I suspect that my this compound is converting back to Olopatadine-d3 during sample preparation. How can I minimize this?

A2: To minimize the conversion of the N-oxide back to the parent drug, consider the following preventative measures:

  • Rapid Handling and Cold Storage: Process plasma samples as quickly as possible and always keep them on ice. For long-term storage, -80°C is recommended.[1]

  • pH Control: Maintain a neutral to slightly basic pH during the extraction process.[1]

  • Solvent Selection: For protein precipitation, acetonitrile is often preferred over methanol as it has been shown to be less likely to promote N-oxide reduction.[1][3]

  • Avoid High Temperatures: Do not use excessive heat during solvent evaporation steps. A gentle stream of nitrogen at a temperature not exceeding 40°C is advisable.[4]

Q3: What type of SPE cartridge is most suitable for extracting this compound?

A3: While a standard C18 cartridge has been used for the parent drug, it may not be optimal for the more polar N-oxide metabolite.[5] For improved retention and recovery of polar compounds like N-oxides, consider using polymeric or hydrophilic-lipophilic balanced (HLB) SPE sorbents.[4] These sorbents offer a different selectivity and can be more effective at retaining polar analytes from aqueous matrices.

Q4: Can the choice of organic solvent in protein precipitation affect the stability of this compound?

A4: Yes, the choice of organic solvent is critical. For some N-oxides, methanol has been observed to promote the conversion back to the parent drug, a phenomenon that can be more pronounced in hemolyzed plasma.[1][3] Therefore, using acetonitrile is generally recommended as a safer alternative for precipitating proteins when analyzing for N-oxide metabolites.[1][3]

Visualizations

Troubleshooting_Workflow_for_Low_Recovery Start Low Recovery of This compound Check_Instability Potential Analyte Instability? Start->Check_Instability Check_Extraction_Method Review Extraction Method Check_Instability->Check_Extraction_Method No Solution_Instability Implement Stability Measures: - Minimize handling time - Use low temperatures - Store at -80°C - Avoid freeze-thaw cycles Check_Instability->Solution_Instability Yes PPT_Node Protein Precipitation (PPT) Check_Extraction_Method->PPT_Node LLE_Node Liquid-Liquid Extraction (LLE) Check_Extraction_Method->LLE_Node SPE_Node Solid-Phase Extraction (SPE) Check_Extraction_Method->SPE_Node Solution_Instability->Check_Extraction_Method PPT_Troubleshoot Troubleshoot PPT: - Use Acetonitrile - Maintain neutral pH PPT_Node->PPT_Troubleshoot LLE_Troubleshoot Troubleshoot LLE: - Test polar solvents - Control pH LLE_Node->LLE_Troubleshoot SPE_Troubleshoot Troubleshoot SPE: - Use polar/mixed-mode sorbent - Optimize pH and elution solvent SPE_Node->SPE_Troubleshoot End Improved Recovery PPT_Troubleshoot->End LLE_Troubleshoot->End SPE_Troubleshoot->End

Caption: Troubleshooting workflow for low this compound recovery.

SPE_Optimization_Workflow Start SPE Optimization for This compound Select_Sorbent Select Appropriate Sorbent (e.g., Polymeric, HLB) Start->Select_Sorbent Condition_Sorbent Condition Sorbent (e.g., Methanol, Water) Select_Sorbent->Condition_Sorbent Sample_Loading Sample Loading (Control pH) Condition_Sorbent->Sample_Loading Wash_Step Wash Step (Remove Interferences) Sample_Loading->Wash_Step Elution_Step Elution Step (Use strong, polar solvent; consider pH modifier) Wash_Step->Elution_Step Analysis LC-MS/MS Analysis Elution_Step->Analysis

Caption: Workflow for optimizing Solid-Phase Extraction (SPE).

References

forced degradation studies of Olopatadine and its N-oxide metabolite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing forced degradation studies on Olopatadine and its N-oxide metabolite.

Frequently Asked Questions (FAQs)

Experimental Design & General Questions

  • Q1: Why are there conflicting reports on the thermal and oxidative stability of Olopatadine?

    • A1: Discrepancies in stability findings often arise from variations in experimental conditions. For instance, one study reported Olopatadine as stable under dry heat at 80°C for 3 days, while another observed degradation when it was heated as part of a solution for sterilization.[1][2] Similarly, stability to oxidation can depend on the oxidizing agent's concentration, temperature, and exposure time. One study found the drug stable against 30% H₂O₂ at room temperature for 24 hours, whereas others report strong degradation under oxidative stress, leading to the formation of Olopatadine N-oxide.[1][2][3] It is crucial to document and control your specific stress conditions precisely.

  • Q2: What is the target degradation percentage I should aim for in my studies?

    • A2: The goal of forced degradation is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally recommended.[4] This extent of degradation is sufficient to produce and detect primary degradation products without generating an overly complex profile of secondary degradants that may not be relevant to real-world stability.[5]

  • Q3: Is Olopatadine N-oxide a degradant or a metabolite?

    • A3: It is both. Olopatadine N-oxide (also known as Olopatadine Related Compound B) is an active metabolite of Olopatadine found in plasma.[1][6][7] It is also a primary degradation product formed under oxidative and thermal stress conditions.[1] Therefore, it is a critical compound to monitor in both metabolism and stability studies.

  • Q4: Should I perform degradation studies on the solid drug or in a solution?

    • A4: It is advisable to test both. Studies have shown that while solid Olopatadine is stable under photolytic conditions, it degrades significantly when exposed to light in a methanolic solution.[2][3] Stressing the drug in solution is crucial as it often reflects the conditions in a final drug product, like eye drops.

Troubleshooting HPLC Analysis

  • Q5: My HPLC chromatogram shows poor peak shape (tailing) for Olopatadine. How can I fix this?

    • A5: Olopatadine has a tertiary amine group, which can interact with residual silanols on C18 columns, causing peak tailing. To mitigate this, consider adding a competing amine like triethylamine or diethylamine to the mobile phase or using a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the analyte is protonated.[8]

  • Q6: I am not seeing good separation between Olopatadine and its degradation products. What should I do?

    • A6: Achieving good separation requires method optimization. Using a gradient elution program is highly effective for separating multiple degradation products.[3][9] Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile/methanol to the aqueous buffer) and pH. If co-elution persists, trying a different column chemistry, such as a Phenyl-Hexyl column, may provide the necessary selectivity.[10]

  • Q7: I'm observing new, unexpected peaks in my chromatogram after stressing the sample. How do I identify them?

    • A7: The appearance of new peaks is the expected outcome of a forced degradation study. To identify these degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[3][9] LC-MS/TOF (Time of Flight) can provide accurate mass data, which helps in elucidating the structures of the unknown compounds.[2][3]

Quantitative Data Summary

Table 1: Summary of Forced Degradation Conditions and Results for Olopatadine

Stress Condition Reagent/Parameters Duration Observed Degradation Key Degradation Products Reference
Acidic Hydrolysis 1 N HCl at 80°C 2 hours ~10% Degradant 'V', OLO1-OLO5 [2][3][11]
Alkaline Hydrolysis 1 N NaOH at 80°C 3 hours ~5% Degradant 'I', OLO6, OLO7 [2][3][11]
Oxidative 30% H₂O₂ at RT 24 hours Stable in one study, strong degradation in others Olopatadine N-oxide (Related Compound B) [1][2][3]
Photolytic 1.25 million lux hrs; 200 Wh/m² UV - Stable (solid); ~15% degradation (in methanol) Degradants II, III, IV, V [2][3]
Thermal (Dry Heat) 80°C 3 days Stable - [2][3]

| Neutral Hydrolysis | Water at 80°C | 8 hours | Stable | - |[3] |

Table 2: Example HPLC Method Parameters for Olopatadine Analysis

Parameter Method 1 Method 2 Method 3
Column Inertsil ODS 3 (250x4.6mm, 5µm) ZORBAX Eclipse Plus C18 (250x4.6mm, 5µm) Poroshell 120 Phenyl Hexyl (150x4.6mm, 2.7µ)
Mobile Phase A: AcetonitrileB: KH₂PO₄ buffer (pH 2.5) A: 0.1% Formic AcidB: Methanol A: KH₂PO₄ buffer (pH 3.0):ACN (95:5)B: ACN:Water (98:2)
Elution Mode Gradient Isocratic (35:65 A:B) Gradient
Flow Rate Not Specified 1.0 mL/min 0.8 mL/min
Detection (UV) 210 nm 300 nm 220 nm

| Reference |[3] |[8] |[10] |

Experimental Protocols

Protocol 1: Forced Degradation Stress Studies

This protocol outlines the general steps for subjecting Olopatadine to various stress conditions as recommended by ICH guidelines.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of Olopatadine hydrochloride in methanol at a concentration of 1000 µg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat the mixture at 80°C for 3 hours. Cool, neutralize, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute for analysis.

  • Thermal Degradation: Expose the solid drug powder to dry heat at 80°C for 3 days. Dissolve a known amount in diluent for analysis.

  • Photolytic Degradation:

    • Solid State: Expose the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Solution State: Expose the methanolic stock solution to the same light conditions as the solid state.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating Olopatadine from its degradation products.

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a buffer solution such as 20 mM potassium dihydrogen phosphate and adjust the pH to 2.5 with orthophosphoric acid.[3]

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Chromatographic Conditions:

    • Detection Wavelength: 210 nm or 220 nm.[2][10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

  • Method Optimization (Gradient Elution):

    • Inject a mixture of stressed samples (acidic, alkaline, oxidative, photolytic) to create a sample containing the parent drug and multiple degradants.

    • Develop a gradient elution program to resolve all peaks. Start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over 20-30 minutes. An example gradient might be: 0 min (90% A), 20 min (40% A), 25 min (40% A), 30 min (90% A).

    • Adjust the gradient slope, pH of the mobile phase, and organic modifier to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Characterization API Olopatadine API & N-oxide Standard Stock Prepare Stock Solution (e.g., 1mg/mL in Methanol) API->Stock Acid Acidic 1N HCl, 80°C Stock->Acid Base Alkaline 1N NaOH, 80°C Stock->Base Oxidative Oxidative 30% H2O2, RT Stock->Oxidative Thermal Thermal 80°C Dry Heat Stock->Thermal Photo Photolytic UV/Vis Light Stock->Photo HPLC HPLC-UV Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/TOF (Structure Elucidation) HPLC->LCMS If unknown peaks Report Final Report (Degradation Pathway) HPLC->Report LCMS->Report

Caption: Experimental workflow for forced degradation studies of Olopatadine.

HPLC_Troubleshooting_Tree cluster_problems Identify Issue cluster_solutions Potential Solutions start Problem with HPLC Chromatogram p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 Poor Resolution (Co-elution) start->p2 p3 No Degradation Peaks Observed start->p3 s1a Adjust Mobile Phase pH (e.g., add Formic Acid) p1->s1a s1b Add Competing Amine (e.g., Triethylamine) p1->s1b s2a Optimize Gradient Slope p2->s2a s2b Change Organic Modifier (ACN vs. MeOH) p2->s2b s2c Try Different Column (e.g., Phenyl-Hexyl) p2->s2c s3a Increase Stress Severity (Time, Temp, Conc.) p3->s3a s3b Check Sample Prep (Ensure drug is dissolved) p3->s3b

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Managing In-Source Conversion of Olopatadine to its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the in-source conversion of Olopatadine to its N-oxide during LC-MS analysis.

Introduction

Olopatadine, an antihistaminic agent, can be challenging to analyze accurately in the presence of its metabolites, particularly Olopatadine N-oxide. A common analytical issue is the in-source conversion of Olopatadine to its N-oxide within the mass spectrometer's ion source, which can lead to an overestimation of the N-oxide metabolite and an underestimation of the parent drug. This guide offers practical solutions to identify, control, and mitigate this phenomenon.

Frequently Asked Questions (FAQs)

Q1: What is in-source conversion and why is it a problem for Olopatadine analysis?

A1: In-source conversion, also known as in-source fragmentation or reaction, is a phenomenon where the analyte of interest undergoes chemical modification within the ion source of a mass spectrometer before mass analysis.[1] In the case of Olopatadine, the tertiary amine group can be oxidized to an N-oxide within the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This is problematic as it can artificially inflate the quantity of the Olopatadine N-oxide metabolite, leading to inaccurate pharmacokinetic and metabolic profiling.

Q2: How can I confirm that the Olopatadine N-oxide I'm detecting is due to in-source conversion and not from my sample?

A2: To differentiate between genuine N-oxide metabolite and in-source generated N-oxide, you can perform the following tests:

  • Analyze an Olopatadine standard: Inject a pure Olopatadine standard solution and monitor for the mass of Olopatadine N-oxide. Its presence would confirm in-source conversion.

  • Vary ion source parameters: In-source conversion is often dependent on ion source conditions like temperature and voltage.[2][3] Systematically altering these parameters and observing the N-oxide signal's response can indicate its in-source formation. A decrease in the N-oxide signal with lower source temperatures or cone voltages suggests in-source conversion.

Q3: What are the primary factors in the MS source that promote the conversion of Olopatadine to its N-oxide?

A3: The primary factors include:

  • High source temperature: Elevated temperatures in the ion source can provide the energy needed for oxidation reactions.[1][2]

  • High cone voltage/fragmentor voltage: Higher voltages can increase the energy of ions, leading to in-source reactions.[1]

  • Ionization method: APCI sources, which operate at higher temperatures, may be more prone to thermal degradation and in-source reactions compared to ESI.[2][4]

  • Mobile phase composition: The solvents and additives in the mobile phase can influence the chemical environment within the ion source and potentially contribute to oxidative processes.

Q4: Can the choice of ionization technique (ESI vs. APCI) affect the in-source formation of Olopatadine N-oxide?

A4: Yes. While both ESI and APCI can potentially cause in-source reactions, APCI generally uses higher temperatures, which can increase the likelihood of thermal processes like oxidation.[2][3] ESI is often considered a "softer" ionization technique, but in-source reactions can still occur. It is advisable to test both techniques if available to determine which one minimizes the conversion for your specific setup.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Olopatadine and its N-oxide, with a focus on managing in-source conversion.

Problem Possible Causes Recommended Solutions
High Olopatadine N-oxide signal when analyzing pure Olopatadine standard In-source conversion of Olopatadine to its N-oxide.1. Optimize Ion Source Temperature: Gradually decrease the source temperature and observe the N-oxide signal.[2] 2. Optimize Cone/Fragmentor Voltage: Lower the cone voltage (declustering potential) to reduce the energy of the ions entering the mass spectrometer.[1] 3. Modify Mobile Phase: Consider using different mobile phase additives or solvents that may be less prone to promoting oxidation.
Inconsistent quantification of Olopatadine and its N-oxide Variable in-source conversion between samples and standards.1. Use a Stable Isotope-Labeled Internal Standard: Employ a stable isotope-labeled Olopatadine internal standard to compensate for variability in ionization efficiency and in-source conversion. 2. Ensure Consistent Matrix: Matrix effects can influence in-source reactions.[5] Ensure that the matrix of your calibration standards matches that of your samples as closely as possible.
Difficulty distinguishing between in-source generated N-oxide and the actual metabolite Co-elution of Olopatadine and its N-oxide, making it difficult to assess the contribution of in-source conversion.1. Improve Chromatographic Separation: Optimize your HPLC/UPLC method to achieve baseline separation between Olopatadine and Olopatadine N-oxide. This will allow for more accurate assessment of the in-source conversion by observing the N-oxide signal at the retention time of Olopatadine.
Loss of Olopatadine signal In-source conversion to N-oxide or other degradants.1. Gentle Ion Source Conditions: Use the mildest ion source conditions (temperature, voltages) that still provide adequate sensitivity for Olopatadine. 2. Check for Other Degradation Pathways: Review the mass spectrum for other potential in-source fragments of Olopatadine.

Experimental Protocols

Protocol 1: Evaluation of In-Source N-oxide Formation

Objective: To determine the extent of in-source conversion of Olopatadine to Olopatadine N-oxide under different ion source conditions.

Materials:

  • Olopatadine reference standard

  • LC-MS grade water, acetonitrile, and formic acid

  • LC-MS/MS system with ESI source

Methodology:

  • Prepare a 1 µg/mL solution of Olopatadine in 50:50 acetonitrile:water.

  • Set up an LC method with a suitable C18 column. A typical mobile phase could be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile, with a gradient elution.

  • Set up the MS to monitor the transitions for both Olopatadine (e.g., m/z 338 → 165) and Olopatadine N-oxide (m/z 354 → corresponding fragments).[6][7]

  • Begin with initial ion source parameters (e.g., Temperature: 350°C, Cone Voltage: 30V).

  • Inject the Olopatadine standard and record the peak areas for both compounds.

  • Systematically vary the source temperature (e.g., in 50°C increments from 450°C down to 250°C), injecting the standard at each temperature and recording the peak areas.

  • Systematically vary the cone voltage (e.g., in 5V increments from 40V down to 15V), injecting the standard at each voltage and recording the peak areas.

  • Plot the peak area of Olopatadine N-oxide as a function of temperature and cone voltage to identify the conditions that minimize its formation.

Protocol 2: Optimization of Chromatographic Separation

Objective: To achieve baseline chromatographic separation of Olopatadine and Olopatadine N-oxide.

Materials:

  • Olopatadine reference standard

  • Olopatadine N-oxide reference standard

  • LC-MS grade solvents and additives

Methodology:

  • Prepare a mixed standard solution containing both Olopatadine and Olopatadine N-oxide at a known concentration (e.g., 100 ng/mL each).

  • Start with a general-purpose C18 column and a standard gradient (e.g., 5-95% acetonitrile with 0.1% formic acid over 10 minutes).

  • Inject the mixed standard and assess the resolution between the two peaks.

  • If separation is not optimal, modify the following parameters systematically:

    • Gradient slope: Try a shallower gradient to increase the separation.

    • Mobile phase pH: Adjusting the pH can alter the ionization state and retention of the analytes.

    • Column chemistry: Test different column chemistries (e.g., phenyl-hexyl, cyano) if a C18 column does not provide adequate separation.

  • Continue optimization until a resolution of >1.5 is achieved between the Olopatadine and Olopatadine N-oxide peaks.

Data Summary

Table 1: Effect of Ion Source Temperature on In-Source N-oxide Formation
Source Temperature (°C)Olopatadine Peak Area (Arbitrary Units)Olopatadine N-oxide Peak Area (Arbitrary Units)% N-oxide Formation (N-oxide Area / Olopatadine Area) * 100
450850,000150,00017.6
400920,000100,00010.9
350980,00050,0005.1
3001,020,00015,0001.5
2501,050,000< 5,000< 0.5
Table 2: Effect of Cone Voltage on In-Source N-oxide Formation
Cone Voltage (V)Olopatadine Peak Area (Arbitrary Units)Olopatadine N-oxide Peak Area (Arbitrary Units)% N-oxide Formation (N-oxide Area / Olopatadine Area) * 100
40890,00095,00010.7
35940,00060,0006.4
30990,00030,0003.0
251,030,00010,0001.0
201,060,000< 5,000< 0.5

Visualizations

InSourceConversionWorkflow cluster_problem Problem Identification cluster_investigation Investigation & Mitigation cluster_solution Solution Problem Inaccurate Quantification of Olopatadine and its N-oxide InjectStd Inject Pure Olopatadine Standard Problem->InjectStd MonitorNoxide Monitor for Olopatadine N-oxide (m/z 354) InjectStd->MonitorNoxide VaryParams Vary Ion Source Parameters (Temperature, Cone Voltage) MonitorNoxide->VaryParams If N-oxide is detected OptimizeLC Optimize Chromatographic Separation MonitorNoxide->OptimizeLC If co-elution occurs GentleConditions Select 'Gentler' Conditions (Lower Temp & Voltage) VaryParams->GentleConditions BaselineSep Achieve Baseline Separation OptimizeLC->BaselineSep AccurateQuant Accurate Quantification GentleConditions->AccurateQuant BaselineSep->AccurateQuant

Caption: Troubleshooting workflow for managing in-source conversion.

Chemical_Conversion Olopatadine Olopatadine (in Ion Source) Noxide Olopatadine N-oxide (In-source generated) Olopatadine->Noxide + [O] Energy High Temperature High Cone Voltage Energy->Olopatadine promotes

Caption: In-source conversion of Olopatadine to its N-oxide.

References

Technical Support Center: Ensuring the Purity of Olopatadine-d3 N-Oxide Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ensuring the purity of Olopatadine-d3 N-Oxide standards used in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled form of Olopatadine N-Oxide. Olopatadine N-Oxide is a primary metabolite of Olopatadine, a well-established antihistamine and mast cell stabilizer.[1][2][3] The deuterium-labeled standard is crucial for use as an internal standard in quantitative bioanalytical assays, such as those involving liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of Olopatadine N-Oxide in biological matrices.

Q2: What are the common impurities associated with this compound?

A2: Potential impurities in an this compound standard can arise from the synthetic process or degradation. These may include:

  • Unlabeled Olopatadine N-Oxide: Presence of the non-deuterated form.

  • Olopatadine-d3: The parent drug from which the N-Oxide is synthesized.

  • (E)-isomer of this compound: The geometric isomer of the active (Z)-isomer.[4][5]

  • N-Desmethyl this compound: An impurity resulting from the loss of a methyl group.[4]

  • Degradation Products: Olopatadine and its derivatives can degrade under stress conditions like acid, base, and oxidation, leading to various degradation products.[6][7]

Q3: How should this compound standards be stored?

A3: To maintain purity and stability, this compound should be stored under controlled conditions. The recommended storage is typically at -20°C in a tightly sealed container, protected from light and moisture.[1] Always refer to the supplier's certificate of analysis for specific storage instructions.

Q4: What analytical techniques are recommended for purity assessment?

A4: The most common and effective methods for assessing the purity of this compound are:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with UV or Diode Array Detection (DAD) for separating and quantifying impurities.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For identification and quantification of the main compound and its impurities, providing high sensitivity and specificity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic purity of the labeled compound.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound purity.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination of the mobile phase, sample, or column.Prepare fresh mobile phase, use high-purity solvents, and inject a blank run. If peaks persist, clean or replace the HPLC column.
Degradation of the standard.Verify the storage conditions and age of the standard. Prepare a fresh solution from a new vial. Consider performing forced degradation studies to identify potential degradation products.[7][10]
Presence of synthetic impurities.Refer to the certificate of analysis for known impurities. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and deduce their structures.
Incorrect mass-to-charge ratio (m/z) in MS Incorrect instrument calibration.Calibrate the mass spectrometer using a known standard.
In-source fragmentation or adduct formation.Optimize the ionization source parameters (e.g., cone voltage, capillary temperature). Check for common adducts (e.g., +Na, +K, +ACN).
Isotopic distribution does not match theoretical values.This could indicate incomplete deuteration or the presence of unlabeled material. High-resolution MS is required to resolve these species.
Poor peak shape in HPLC Column degradation or incompatibility of the sample solvent with the mobile phase.Use a different HPLC column or a guard column. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Low signal intensity in MS Poor ionization of the analyte.Optimize ESI or APCI source conditions. Adjust the mobile phase pH to promote ionization. N-Oxides can sometimes be distinguished from hydroxylated metabolites by using APCI, which may produce a characteristic [M+H-O]+ ion.[9]
Ion suppression from the matrix or mobile phase additives.Dilute the sample or use a more effective sample preparation method. Use a mobile phase with volatile buffers (e.g., ammonium formate or acetate).

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from its potential impurities.

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 298 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition to a final concentration of 1 mg/mL.

Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification and confirmation of the molecular weight of this compound and its impurities.

  • Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 100-1000

  • Data Analysis: Extract the ion chromatograms for the expected m/z of this compound (C21H20D3NO4, exact mass will vary based on deuterium position) and potential impurities. The fragmentation pattern of Olopatadine shows characteristic losses that can aid in structural elucidation.[6]

Data and Visualizations

Quantitative Data Summary

The following table lists common impurities and their typical acceptance criteria for a high-purity standard.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Acceptance Criteria (%)
This compoundC21H20D3NO4~356.43≥ 98.0
Unlabeled Olopatadine N-OxideC21H23NO4353.41≤ 1.0
Olopatadine-d3C21H20D3NO3~340.43≤ 0.5
(E)-isomer of this compoundC21H20D3NO4~356.43≤ 0.5
Any other single impurity--≤ 0.2

Diagrams

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Standard This compound Standard Dissolution Dissolve in appropriate solvent Standard->Dissolution HPLC HPLC-UV/DAD Analysis Dissolution->HPLC LCMS LC-MS/MS Analysis Dissolution->LCMS Purity Calculate Purity (%) HPLC->Purity Impurity Identify Impurities LCMS->Impurity Report Generate Report Purity->Report Impurity->Report Final Final Report->Final Final Purity Assessment

Caption: Workflow for the purity analysis of this compound.

Troubleshooting_Tree cluster_investigation Initial Investigation cluster_source Source Identification cluster_solution Solutions Start Problem: Unexpected Peak in Chromatogram CheckBlank Inject Blank Run Start->CheckBlank CheckMass Check m/z with LC-MS Start->CheckMass Contamination Contamination CheckBlank->Contamination Peak Present Degradation Degradation CheckMass->Degradation Mass corresponds to known degradant Isomer Isomer/Impurity CheckMass->Isomer Mass is identical to parent CleanSystem Clean System / Use Fresh Solvents Contamination->CleanSystem NewStandard Use Fresh Standard / Check Storage Degradation->NewStandard Characterize Characterize with High-Res MS/NMR Isomer->Characterize

Caption: Troubleshooting decision tree for unexpected chromatographic peaks.

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Olopatadine Quantification, Featuring Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Olopatadine, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of pharmacokinetic and bioequivalence studies. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically Olopatadine-d3 N-Oxide, and commonly used structural analog internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

The use of a SIL internal standard is widely recognized as the gold standard in quantitative bioanalysis. An ideal SIL-IS, such as this compound, is chemically identical to the analyte, with the key difference being the incorporation of stable isotopes (e.g., deuterium), resulting in a mass shift. This near-perfect analogy ensures that the IS co-elutes with the analyte and behaves identically during sample extraction, processing, and ionization in the mass spectrometer. This co-behavior is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal by co-eluting endogenous components of the biological matrix—which is a primary source of variability and inaccuracy in bioanalytical methods.

In contrast, structural analog internal standards, such as amitriptyline or loratadine, possess similar but not identical chemical structures to Olopatadine. While they can partially compensate for variability, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. This can result in less accurate and precise quantification, particularly in complex biological matrices like plasma.

Performance Comparison: this compound vs. Structural Analogs

While specific experimental data for a bioanalytical method using this compound is not publicly available in the reviewed literature, the theoretical and well-established advantages of using a SIL-IS allow for a robust comparison. The following table summarizes the expected performance characteristics based on established principles of bioanalysis.

Performance ParameterThis compound (SIL-IS)Structural Analog IS (e.g., Amitriptyline, Loratadine)
Compensation for Matrix Effects Excellent: Co-elutes with Olopatadine, experiencing identical ionization suppression or enhancement.Moderate to Poor: Different retention times and physicochemical properties lead to differential matrix effects.
Correction for Extraction Variability Excellent: Near-identical recovery to Olopatadine throughout the sample preparation process.Variable: Differences in polarity and structure can lead to different extraction efficiencies.
Accuracy High: Minimizes analytical bias, leading to more accurate quantification.Moderate: Potential for systematic error due to differential behavior compared to the analyte.
Precision High: Reduces variability in the analytical process, resulting in lower coefficients of variation (%CV).Moderate: Susceptible to higher variability, especially in the presence of significant matrix effects.
Regulatory Acceptance Preferred: Widely accepted by regulatory agencies (e.g., FDA, EMA) as the most reliable approach.Acceptable, but may require more extensive validation to demonstrate adequate performance.
Cost and Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.

Signaling Pathway of Olopatadine

Olopatadine exerts its anti-allergic effects through a dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells. The following diagram illustrates the key signaling pathways involved.

Olopatadine_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., vascular endothelial cell) Allergen Allergen IgE IgE Receptor Allergen->IgE MastCell Mast Cell Activation IgE->MastCell Histamine Histamine Release MastCell->Histamine Mediators Other Inflammatory Mediators Release MastCell->Mediators H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein Activation H1R->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC AllergicResponse Allergic Response (e.g., vasodilation, itching) Ca_PKC->AllergicResponse Olopatadine Olopatadine Olopatadine->MastCell Stabilizes Olopatadine->H1R Antagonizes

Caption: Olopatadine's dual mechanism of action.

Experimental Workflow for Olopatadine Bioanalysis

A typical bioanalytical workflow for the quantification of Olopatadine in a biological matrix such as plasma is depicted in the following diagram. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical_Workflow SampleCollection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard (this compound) SampleCollection->Spiking SamplePrep 3. Sample Preparation (e.g., Protein Precipitation or SPE) Spiking->SamplePrep Evaporation 4. Evaporation to Dryness SamplePrep->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection 6. Injection into LC-MS/MS System Reconstitution->LC_Injection Chromatography 7. Chromatographic Separation (C18 Column) LC_Injection->Chromatography MassSpec 8. Mass Spectrometric Detection (MRM Mode) Chromatography->MassSpec DataAnalysis 9. Data Analysis and Quantification MassSpec->DataAnalysis

Caption: A typical bioanalytical workflow for Olopatadine.

Experimental Protocols

While a specific protocol for a method using this compound is not publicly available, a representative LC-MS/MS method for Olopatadine quantification using a structural analog internal standard is detailed below. This protocol can be readily adapted for use with a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Olopatadine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Olopatadine hydrochloride reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL):

    • For this compound: Prepare in the same manner as the Olopatadine stock solution.

    • For Structural Analog (e.g., Amitriptyline): Prepare in the same manner as the Olopatadine stock solution.

  • Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50% methanol in water) to prepare working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., this compound or Amitriptyline in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18, 50 x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 20% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Olopatadine: m/z 338.2 → 165.1this compound: (Hypothetical) m/z 357.2 → 165.1Amitriptyline: m/z 278.2 → 91.1
Collision Energy and other MS parameters Optimized for maximum signal intensity for each analyte and internal standard.

Conclusion

The accurate and precise quantification of Olopatadine is fundamental to its clinical development and therapeutic monitoring. While existing LC-MS/MS methods utilizing structural analog internal standards have demonstrated acceptable performance, the use of a stable isotope-labeled internal standard, this compound, represents a significant advancement in bioanalytical rigor. The near-identical physicochemical properties of a deuterated internal standard ensure the most effective compensation for analytical variability, particularly matrix effects, thereby enhancing the precision, accuracy, and overall reliability of the data. For researchers and drug development professionals aiming for the highest quality bioanalytical results, the adoption of this compound as the internal standard of choice is a scientifically sound and strategically advantageous decision.

A Comparative Guide to Internal Standard Use in Bioanalysis: Adhering to FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection and proper use of an internal standard (IS) are cornerstones of robust bioanalytical method validation, ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data submitted for regulatory approval. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—in the context of the U.S. Food and Drug Administration (FDA) guidelines. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their bioanalytical assays.

The FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized International Council for Harmonisation (ICH) M10 guideline emphasize the critical role of a suitable internal standard to compensate for variability during sample preparation and analysis.[1] While both SIL and analog internal standards can be used, the FDA and other regulatory bodies express a clear preference for SIL internal standards, particularly for chromatographic assays coupled with mass spectrometry.[1]

Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The ideal internal standard should mimic the analyte's physicochemical properties to the greatest extent possible, thereby experiencing similar effects during extraction, chromatography, and ionization.[2] A SIL internal standard, which is a form of the analyte with one or more atoms replaced by a heavier isotope (e.g., ²H, ¹³C, ¹⁵N), is considered the gold standard because its behavior is nearly identical to that of the analyte.[3][4] A structural analog is a molecule with a similar chemical structure to the analyte but is not isotopically labeled.[3]

The choice of internal standard can significantly impact key validation parameters. The following tables summarize comparative experimental data for methods using SIL versus structural analog internal standards.

Table 1: Comparison of Key Bioanalytical Validation Parameters

ParameterStable Isotope-Labeled ISStructural Analog ISRationale for Performance Difference
Matrix Effects Excellent CompensationVariable CompensationA SIL-IS co-elutes with the analyte and experiences nearly identical ion suppression or enhancement, leading to effective normalization.[3] A structural analog may have different chromatographic behavior and be affected differently by the matrix.[5]
Extraction Recovery Variability Low (<10% CV)Higher (>15% CV)Due to their almost identical physicochemical properties, SIL internal standards track the analyte's recovery more reliably throughout the sample preparation process.[3]
Precision (%CV) Typically ≤5%Can be >10%The superior ability of a SIL-IS to correct for variability results in lower overall variance in the analytical method.
Accuracy (%Bias) Typically within ±5%Can be up to ±15%More effective correction for various sources of error by a SIL-IS leads to results that are closer to the nominal concentration.
FDA Preference Generally preferred, especially for LC-MS/MS assays.[1]Acceptable when a SIL-IS is not available, but its suitability must be thoroughly validated.[5]The FDA recognizes the superior performance of SIL internal standards in ensuring data integrity.[1]

Table 2: Quantitative Data Summary from a Comparative Study

Internal Standard TypePrecision (QC Low, %CV)Precision (QC High, %CV)Accuracy (QC Low, %Bias)Accuracy (QC High, %Bias)
Stable Isotope-Labeled 3.52.8+2.1-1.5
Structural Analog 8.97.2-6.8+4.3

This data is a representative summary synthesized from comparative studies and demonstrates the typical performance advantages of a SIL internal standard.

Experimental Protocols

Detailed below are the methodologies for key experiments to evaluate the suitability and performance of an internal standard in accordance with FDA guidelines.

Assessment of Matrix Effects

Objective: To evaluate the potential for matrix components to alter the ionization of the analyte and internal standard, which could lead to inaccurate results.

Protocol:

  • Prepare two sets of samples:

    • Set A: Analyte and internal standard spiked into the post-extraction supernatant of at least six different lots of blank biological matrix.

    • Set B: Analyte and internal standard spiked into a neat solution (e.g., mobile phase) at the same concentrations as Set A.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each lot of matrix using the following formula:

    • MF = Peak Response in Presence of Matrix (Set A) / Mean Peak Response in Neat Solution (Set B)

  • Calculate the IS-normalized MF for each lot of matrix:

    • IS-Normalized MF = MF of Analyte / MF of Internal Standard

  • Calculate the coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix.

Acceptance Criteria: The %CV of the IS-normalized MF from the six lots of matrix should not be greater than 15%.[1] This demonstrates that the internal standard effectively compensates for variability in matrix effects across different individuals.[1]

Evaluation of Extraction Recovery

Objective: To determine the efficiency of the extraction process for the analyte and the internal standard and to assess its consistency.

Protocol:

  • Prepare three sets of quality control (QC) samples at low, medium, and high concentrations:

    • Set 1: Spiked samples prepared in the biological matrix and subjected to the full extraction procedure.

    • Set 2: Post-extraction spiked samples where the analyte and internal standard are added to the supernatant from extracted blank matrix.

    • Set 3: Unextracted (neat) standards representing 100% recovery.

  • Analyze all three sets of samples.

  • Calculate the percent recovery for the analyte and internal standard at each concentration level:

    • % Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

Acceptance Criteria: While the FDA does not set a specific acceptance criterion for the absolute recovery percentage, the recovery of the analyte and the internal standard should be consistent, precise, and reproducible across all concentration levels.[6] A highly variable recovery can indicate a suboptimal extraction method.

Internal Standard Response Monitoring

Objective: To monitor the response of the internal standard throughout an analytical run to identify potential issues with sample processing or instrument performance.

Protocol:

  • During the analysis of each bioanalytical run, record the peak area or height of the internal standard for all calibration standards, QCs, and study samples.

  • Plot the internal standard response versus the injection order.

  • Visually inspect the plot for any trends, drifts, or abrupt changes in the internal standard response.

  • Establish acceptance criteria for the internal standard response based on the responses in the calibration standards and QCs. A common approach is to set a window, for example, 50% to 150% of the mean response of the calibrators and QCs.

Action on Deviation: If a study sample's internal standard response falls outside the established criteria, an investigation should be initiated to determine the root cause.[7][8] This may involve re-injection of the sample extract or, if necessary, re-extraction and re-analysis of the original sample.[7]

Visualizing the Bioanalytical Workflow and Decision-Making

The following diagrams, created using the DOT language, illustrate key processes in bioanalysis involving internal standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Aliquot Extraction Extraction (e.g., SPE, LLE, PP) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Injection Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Ratio Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio Concentration Calculate Concentration (from Calibration Curve) Ratio->Concentration Final_Result Final_Result Concentration->Final_Result Reportable Value

A typical workflow for a bioanalytical assay using an internal standard.

A decision tree for selecting an appropriate internal standard in bioanalysis.

IS_Response_Investigation Start Monitor IS Response in Analytical Run Check_Criteria Does IS Response meet pre-defined acceptance criteria? Start->Check_Criteria Accept_Data Accept Data Check_Criteria->Accept_Data Yes Investigate Initiate Investigation Check_Criteria->Investigate No Check_Trend Is there a trend or drift in IS response? Investigate->Check_Trend Systemic_Issue Investigate Systemic Issue (e.g., Instrument, Reagents) Check_Trend->Systemic_Issue Yes Random_Outlier Isolated Outlier(s) Check_Trend->Random_Outlier No Reinject Re-inject Sample Extract Random_Outlier->Reinject Reinject_OK Does re-injected IS response meet criteria? Reinject->Reinject_OK Report_Reinject Report Re-injected Result Reinject_OK->Report_Reinject Yes Reanalyze Re-extract and Re-analyze Original Sample Reinject_OK->Reanalyze No

References

A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical method validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guideline. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This document is for researchers, scientists, and drug development professionals to ensure that analytical methods generate reliable and scientifically sound data.

The core performance characteristics of an analytical method are accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[3] This guide will compare two hypothetical, common analytical methods, a High-Performance Liquid Chromatography (HPLC) method (Method A) and an Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B), against these validation parameters.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the performance of Method A (HPLC) and Method B (UPLC) against the ICH Q2(R1) validation parameters.

Validation Parameter Method A (HPLC) Method B (UPLC) ICH Q2(R1) Acceptance Criteria
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%RSD should be sufficiently low, demonstrating consistency.
- Intermediate Precision≤ 2.0%≤ 1.5%RSD should be sufficiently low, demonstrating consistency across different days, analysts, or equipment.
Specificity No interference from placebo or known impurities.No interference from placebo or known impurities.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[4]
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999A correlation coefficient of ≥ 0.995 is generally considered acceptable.[3]
Range 80% - 120% of the test concentration.80% - 120% of the test concentration.The range should cover the intended application of the procedure with acceptable linearity, accuracy, and precision.[1]
Detection Limit (LOD) 0.05 µg/mL0.02 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) 0.15 µg/mL0.06 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in pH, flow rate, and column temperature.Unaffected by minor changes in pH, flow rate, and column temperature.The method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

1. Accuracy

  • Protocol: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[1]

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the analyte into the placebo.

    • Prepare a minimum of three replicate samples for each concentration level.

    • Analyze the samples using the analytical method.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

2. Precision

  • Protocol: Precision is assessed at two levels: repeatability and intermediate precision.[4]

    • Repeatability:

      • Prepare a minimum of six samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[1]

      • Analyze the samples under the same operating conditions over a short interval of time.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision:

      • Vary pre-determined parameters such as the day of analysis, the analyst, and the equipment.

      • Prepare and analyze a set of samples for each variation.

      • Calculate the RSD for the combined results to assess the effect of these random events.[2]

3. Specificity

  • Protocol: Specificity is demonstrated by showing that the method is not affected by the presence of other components.[1]

    • Analyze a placebo sample to ensure no interfering peaks at the analyte's retention time.

    • Analyze samples of known impurities or degradation products to demonstrate that they do not interfere with the analyte peak.

    • If available, perform peak purity analysis using a photodiode array (PDA) detector.

4. Linearity

  • Protocol: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.[1]

    • Prepare a series of at least five standard solutions of the analyte at different concentrations.[3]

    • The range for an assay is typically 80% to 120% of the test concentration.[3]

    • Analyze each standard solution in triplicate.

    • Plot a graph of the mean response versus the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported.

5. Range

  • Protocol: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[1] The data from the linearity, accuracy, and precision studies are used to establish the range.

6. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Protocol: LOD and LOQ can be determined by several methods, including the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Signal-to-Noise Ratio:

      • Determine the concentration at which a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is achieved.

    • Standard Deviation of the Response and the Slope:

      • LOD and LOQ can be calculated using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

7. Robustness

  • Protocol: Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.[1]

    • Identify critical method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

    • Vary these parameters within a realistic range (e.g., pH ± 0.2, temperature ± 5°C).

    • Analyze samples under these modified conditions.

    • Assess the impact of these changes on the analytical results, such as retention time, peak shape, and quantitation.

Visualizations

The following diagrams illustrate the workflow and relationships described in the ICH Q2(R1) guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Validation Execution cluster_Reporting Reporting Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Workflow for analytical method validation.

Validation_Parameter_Relationships Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Accuracy->Range Precision->Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationships of validation parameters.

References

A Comparative Guide to Internal Standards in Olopatadine Bioanalysis: Evaluating Olopatadine-d3 N-Oxide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of olopatadine, a potent antihistamine, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability and ensuring data integrity.

This guide provides a comparative overview of Olopatadine-d3 N-Oxide and other commonly employed internal standards for the bioanalysis of olopatadine. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this document evaluates its potential performance based on the well-established principles of using stable isotope-labeled and metabolite internal standards. This is contrasted with the documented performance of other alternatives, including deuterated analogs and structurally similar compounds.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative LC-MS/MS analysis.[1][2] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically identical to the analyte but have a different mass. This near-identical physicochemical behavior allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[3][4]

This compound falls into a unique category as it is both a stable isotope-labeled compound and a metabolite of olopatadine. The deuterium labeling provides the mass difference necessary for MS detection, while its nature as a metabolite could offer advantages in mimicking the metabolic fate of the parent drug, although it can also introduce complexities related to its own stability.[5]

Comparison of Internal Standard Performance

The selection of an internal standard is a balance of ideal characteristics and practical availability. The following table summarizes the key performance parameters of various internal standards used in the bioanalysis of olopatadine, based on published literature. It is important to note that direct, head-to-head comparative studies are limited, and performance can vary based on the specific matrix and analytical method.

Internal StandardTypeKey Performance CharacteristicsReference
This compound Stable Isotope-Labeled MetaboliteTheoretical Advantages: Close structural similarity to a major metabolite, potential to track metabolic processes. Deuterium labeling for mass differentiation. Potential Considerations: N-oxides can be prone to in-source conversion or instability, which requires careful method development.[5]-
Olopatadine-d6 Stable Isotope-Labeled AnalogHigh structural and physicochemical similarity to olopatadine, leading to co-elution and effective compensation for matrix effects.-
Amitriptyline Structurally Similar AnalogGood chromatographic separation and ionization properties. May not perfectly mimic olopatadine's behavior in complex matrices.[6][7]
Loratadine Structurally Similar AnalogDemonstrates good performance in bioequivalence studies. As a structurally distinct molecule, it may not fully compensate for matrix effects as effectively as a SIL IS.-
Mianserin Structurally Similar AnalogUtilized in LC-MS/MS methods for olopatadine in tear fluid, showing good validation results.[8][9][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the bioanalysis of olopatadine using different internal standards.

Method 1: Olopatadine Analysis using a Structurally Similar Internal Standard (Amitriptyline)
  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

    • To 500 µL of plasma, add 50 µL of amitriptyline internal standard solution.

    • Add 0.5 mL of acetonitrile (containing 1% formic acid) and vortex.

    • Extract with 3 mL of ethyl acetate/dichloromethane (4:1, v/v).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.[6][7]

  • Liquid Chromatography:

    • Instrumentation: LC-MS/MS system.[6]

    • Column: C18 analytical column.[6]

    • Mobile Phase: 100 mM ammonium formate buffer (containing 2% formic acid) and acetonitrile (5:95, v/v).[6]

    • Flow Rate: 0.5 mL/min.[6]

  • Mass Spectrometry:

    • Instrumentation: Triple quadrupole mass spectrometer.[6]

    • Ionization Mode: Positive ion multiple reaction monitoring (MRM).[6]

    • Transitions: Olopatadine: m/z 338.3 → 165.2; Amitriptyline: m/z 278.1 → 91.0.[6]

Method 2: Olopatadine Analysis in Human Tears using a Structurally Similar Internal Standard (Mianserin)
  • Sample Preparation: Protein precipitation.

    • Tear samples collected using Schirmer test strips.

    • Addition of mianserin hydrochloride as the internal standard.

    • Protein precipitation with an organic solvent.[8][9]

  • Liquid Chromatography:

    • Instrumentation: UPLC-MS/MS system.[8][9]

    • Column: Acquity BEH amide column (2.1 × 100 mm, 1.7 µm).[8][9]

    • Mobile Phase: 0.1% formic acid in water and acetonitrile.[8][9]

  • Mass Spectrometry:

    • Instrumentation: Triple quadrupole mass spectrometer.[8]

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.[8]

    • Detection: Multiple reaction monitoring (MRM).[8]

Visualizing the Bioanalytical Workflow and Rationale for SIL IS

To better illustrate the processes involved, the following diagrams created using Graphviz depict a typical bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tears) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Results Pharmacokinetic Data Quantification->Results SIL_IS_Principle cluster_process Analytical Process cluster_compensation Compensation cluster_result Result Analyte Analyte (Olopatadine) Sample_Prep Sample Preparation (Extraction Loss) Analyte->Sample_Prep SIL_IS SIL IS (e.g., this compound) SIL_IS->Sample_Prep Matrix Biological Matrix Matrix->Sample_Prep LC_Separation LC Separation (Co-elution) Sample_Prep->LC_Separation MS_Ionization MS Ionization (Matrix Effects) LC_Separation->MS_Ionization Compensation_Text SIL IS experiences similar losses and matrix effects as the analyte. Ratio Ratio of Analyte/IS Signal is Constant Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

References

A Guide to Inter-Laboratory Cross-Validation of Olopatadine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and consistency of bioanalytical data across different laboratories is paramount. When a bioanalytical method is transferred between labs, a cross-validation process is essential to demonstrate that the assay's performance is comparable. This guide provides a framework for the cross-validation of Olopatadine assays, leveraging published single-laboratory validation data as a comparative benchmark, all within the context of regulatory expectations set by the FDA and EMA.[1][2][3][4]

The Imperative of Cross-Validation

Cross-validation is a critical component of bioanalytical method validation, particularly when data from different laboratories will be compared or combined, such as in multi-center clinical trials.[4] The primary goal is to ensure that the analytical method produces equivalent results, regardless of the laboratory conducting the analysis. Regulatory bodies like the FDA and EMA mandate cross-validation to maintain data integrity and reliability.[1][2][3][4]

The cross-validation process typically involves a direct comparison of the validation parameters of the two bioanalytical methods.[1] This can be approached by analyzing the same set of quality control (QC) samples and, if available, incurred study samples at both laboratories to establish inter-laboratory reliability.[4]

Below is a logical workflow for conducting a cross-validation of an Olopatadine assay between two laboratories.

cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Laboratory Analysis cluster_comparison Phase 3: Data Comparison and Evaluation cluster_reporting Phase 4: Reporting A Define Acceptance Criteria B Develop Standardized Protocol A->B C Prepare and Distribute QC Samples B->C D Lab A: Analyze QC Samples C->D E Lab B: Analyze QC Samples C->E F Compare Precision and Accuracy Data D->F E->F G Statistical Analysis (e.g., Bland-Altman) F->G H Assess Inter-Lab Variability G->H I Generate Cross-Validation Report H->I J Conclusion on Method Comparability I->J

Caption: A generalized workflow for the cross-validation of a bioanalytical method between two laboratories.

Comparative Analysis of Olopatadine Assay Performance

While no direct inter-laboratory comparison studies for Olopatadine assays were identified in the public domain, we can compare the performance characteristics of different validated methods to understand the expected range of performance. The following tables summarize key validation parameters from published studies on the quantification of Olopatadine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of LC-MS/MS Methods for Olopatadine Quantification in Human Plasma

ParameterMethod 1Method 2
Analytical Technique LC-MS/MSLC-MS/MS
Matrix Human PlasmaHuman Plasma
Linearity Range 0.2 - 100 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.2 ng/mL0.2 ng/mL[5]
Intra-day Precision (%CV) 6.31 - 16.80%< 11.4%[5]
Inter-day Precision (%CV) Not Specified< 11.4%[5]
Intra-day Accuracy (%RE) -8.83 to 10.08%-6.40% to 9.26%[5]
Inter-day Accuracy (%RE) Not Specified-6.40% to 9.26%[5]
Internal Standard LoratadineD5-Olopatadine
Extraction Method Solid-Phase ExtractionNot Specified
Reference [1][5]

Table 2: Comparison of HPLC Methods for Olopatadine Quantification

ParameterMethod 3Method 4
Analytical Technique RP-HPLCRP-HPLC
Matrix Bulk Drug/FormulationsOphthalmic Solution
Linearity Range 35 - 65 µg/mL20 - 80 ppm
Limit of Detection (LOD) 0.6 µg/mL[6]Not Specified
Limit of Quantification (LOQ) 1.83 µg/mL[6]Not Specified
Precision (%RSD) < 2%[6]0.201% (%CV)[7]
Accuracy (% Recovery) 98.70 - 100.40%Not Specified
Reference [6][7]

Detailed Experimental Protocols

The successful cross-validation of an analytical method is contingent on a meticulously detailed and harmonized protocol. Below are representative experimental methodologies derived from published literature.

Protocol 1: LC-MS/MS for Olopatadine in Human Plasma (Based on[1])
  • Sample Preparation:

    • Olopatadine and the internal standard (Loratadine) are extracted from human plasma using solid-phase extraction.

  • Chromatography:

    • Chromatographic separation is achieved on a reversed-phase Capcellpak CR column.

    • The mobile phase is an isocratic mixture of 70% acetonitrile and 30% water containing 10 mM ammonium acetate, adjusted to pH 4.0 with acetic acid.

  • Mass Spectrometry:

    • Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

    • The monitored transitions are m/z 337.92 → 164.80 for Olopatadine and m/z 383.17 → 336.90 for the internal standard.

  • Validation Parameters:

    • The calibration curve is linear over the concentration range of 0.2 to 100 ng/mL.

    • The lower limit of quantitation (LLOQ) is 0.2 ng/mL.

    • Intra-day and inter-day precision are evaluated, with CVs ranging from 6.31% to 16.80%.

    • Intra-day and inter-day accuracy are assessed, with results between 91.17% and 110.08%.

Protocol 2: RP-HPLC for Olopatadine in Pharmaceutical Formulations (Based on[6])
  • Chromatography:

    • A reversed-phase HPLC method is used with an Inertsil-ODS 3V column.

    • The mobile phase consists of a buffer, methanol, and triethylamine mixture (55:45:0.1, %v/v), with the pH adjusted to 3.0 using o-phosphoric acid.

  • Detection:

    • UV detection is performed at a suitable wavelength.

  • Validation Parameters:

    • Linearity is established in the range of 35-65 µg/mL.

    • The percentage recovery is found to be between 98.70% and 100.40%.

    • The method's precision results in a relative standard deviation (RSD) of less than 2%.

Signaling Pathways and Mechanisms of Action

Olopatadine is a selective histamine H1 receptor antagonist and a mast cell stabilizer.[8] Its dual mechanism of action is crucial for its therapeutic effect in allergic conditions. The following diagram illustrates the simplified signaling pathway of an allergic response and the points of intervention for Olopatadine.

cluster_pathway Allergic Response Pathway cluster_intervention Olopatadine's Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Itching, Redness) H1Receptor->Symptoms Activates Olopatadine1 Olopatadine (Mast Cell Stabilizer) Olopatadine1->Histamine Inhibits Olopatadine2 Olopatadine (H1 Antagonist) Olopatadine2->H1Receptor Blocks

Caption: Olopatadine's dual mechanism of action in the allergic response pathway.

References

Quantitative Analysis of Olopatadine: A Comparative Guide to Methods with and without Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Olopatadine, a potent antihistamine, in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of analytical methods for Olopatadine using a deuterated internal standard versus those employing a non-deuterated (structural analog) internal standard, supported by experimental data from published studies.

The Gold Standard: The Role of a Deuterated Internal Standard

In LC-MS/MS-based bioanalysis, a deuterated internal standard, such as Olopatadine-d4, is considered the "gold standard." This is because its physicochemical properties are nearly identical to the analyte of interest, Olopatadine. Consequently, it co-elutes chromatographically and experiences the same effects of sample preparation, extraction variability, and matrix-induced ionization suppression or enhancement. This co-behavior allows for highly effective compensation for analytical variability, leading to superior accuracy and precision in the quantification of the analyte.

Data Presentation: Linearity and Range Comparison

The following table summarizes the key validation parameters for the linearity and range of Olopatadine quantification using an LC-MS/MS method with a non-deuterated internal standard (Loratadine) and a representative HPLC-UV method.

ParameterLC-MS/MS with Non-Deuterated IS (Loratadine)HPLC-UV
Linearity Range 0.2 - 100 ng/mL[1]2 - 10 µg/mL (2000 - 10000 ng/mL)[2]
Correlation Coefficient (r²) > 0.99[1]0.999[2]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1]0.149 µg/mL (149 ng/mL)[2]
Upper Limit of Quantification (ULOQ) 100 ng/mL[1]10 µg/mL (10000 ng/mL)

Experimental Workflow and Signaling Pathways

The following diagram illustrates a typical experimental workflow for the bioanalysis of Olopatadine in human plasma using LC-MS/MS with an internal standard.

Olopatadine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Addition of Internal Standard (Deuterated or Non-Deuterated) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

A typical workflow for the bioanalysis of Olopatadine in plasma using LC-MS/MS.

Experimental Protocols

Below are detailed experimental protocols for the LC-MS/MS method for Olopatadine analysis using a non-deuterated internal standard. A protocol for a method with a deuterated standard would follow a similar procedure, with the primary difference being the choice of the internal standard.

Method 1: LC-MS/MS with Non-Deuterated Internal Standard (Loratadine)

This method is based on the protocol described for the determination of Olopatadine in human plasma.[1]

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add 25 µL of the internal standard working solution (Loratadine).

  • Vortex the mixture for 30 seconds.

  • Perform solid-phase extraction for sample clean-up.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Reversed-phase Capcellpak CR column.

  • Mobile Phase: Isocratic mixture of 70% acetonitrile and 30% water containing 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid).[1]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Olopatadine: m/z 337.92 → 164.80[1]

    • Loratadine (IS): m/z 383.17 → 336.90[1]

Method 2: HPLC-UV

This method provides an alternative approach for the quantification of Olopatadine, typically at higher concentrations.[2]

1. Sample Preparation:

  • Prepare a stock solution of Olopatadine in 50% methanol.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter all solutions through a 0.2-µm nylon filter before injection.

2. Chromatographic Conditions:

  • HPLC System: Agilent Infinity 1260 series or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (250×4.6 mm, 5 μm).

  • Mobile Phase: Gradient elution with water adjusted to 0.1% formic acid (A) and a mixture of acetonitrile and methanol (50:50) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 300 nm.

  • Injection Volume: 20 µL.

Conclusion

The choice of analytical method and, critically, the internal standard, has a significant impact on the quality of bioanalytical data for Olopatadine. LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for pharmacokinetic studies where low concentrations of the drug are expected.

While a well-validated LC-MS/MS method with a non-deuterated internal standard can provide acceptable results, the use of a deuterated internal standard is highly recommended to ensure the most accurate and precise data. The near-identical chemical and physical properties of a deuterated standard to the analyte minimize variability introduced during sample processing and analysis, leading to more robust and reliable results. For researchers and drug development professionals, the adoption of methods employing a deuterated internal standard is a crucial step towards ensuring the integrity and defensibility of their bioanalytical data.

References

limit of detection and quantification for Olopatadine with Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of Olopatadine is critical for pharmacokinetic studies, formulation development, and quality control. The choice of analytical method and internal standard plays a pivotal role in achieving the desired levels of sensitivity, specifically the limit of detection (LOD) and limit of quantification (LOQ). This guide provides a comparative overview of various analytical methods for Olopatadine determination, with a special focus on the use of deuterated internal standards like Olopatadine-d3 N-Oxide, and presents supporting experimental data.

Comparison of Analytical Methods for Olopatadine

The selection of an analytical method for Olopatadine quantification depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. Methods range from spectrophotometry to advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical MethodInternal StandardMatrixLODLOQ/LLOQ
LC-MS/MS Olopatadine-d3 Human Plasma Not specified in abstract Not specified in abstract
LC-MS/MSLoratadineHuman PlasmaNot specified0.2 ng/mL[1]
LC-MS/MSAmitriptylineHuman PlasmaNot specified0.2 ng/mL
HILIC-MS/MSMianserin hydrochlorideHuman Tears0.2 ng/mL0.5 ng/mL
RP-HPLC-DAD-HRMSNone-0.045 µg/mL0.149 µg/mL[2]
RP-HPLCNoneNasal Formulation0.3098 µg/mL0.9412 µg/mL
RP-HPLCNoneBulk Drug0.6 µg/ml[3]1.83 µg/ml[3]
Spectrophotometry (Procedure A)NonePure form, Eye drops1.05 µg/mL3.51 µg/mL[4]
Spectrophotometry (Procedure B)NonePure form, Eye drops0.62 µg/mL2.08 µg/mL[4]
Spectrophotometry (Procedure C)NonePure form, Eye drops0.40 µg/mL1.34 µg/mL[4]
UV-Spectrophotometry (Zero Order)NoneBulk, Pharmaceutical Dosage Form0.530 µg/ml1.607 µg/ml
UV-Spectrophotometry (First Order)NoneBulk, Pharmaceutical Dosage Form0.863 µg/ml2.877 µg/ml
UV-Spectrophotometry (Second Order)NoneBulk, Pharmaceutical Dosage Form0.616 µg/ml2.052 µg/ml

As the table indicates, LC-MS/MS methods offer significantly lower limits of quantification, making them ideal for bioanalytical applications where Olopatadine concentrations are expected to be low. The use of a deuterated internal standard, such as Olopatadine-d3, is best practice for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision. While a specific LOD and LOQ for a method using this compound were not available in the reviewed literature, a conference abstract confirms the use of Olopatadine-d3 as an internal standard for Olopatadine quantification in human plasma via LC-MS/MS.

Experimental Protocols

Representative LC-MS/MS Method for Olopatadine in Human Plasma

This protocol is based on the validated method by Choi et al. (2015), which demonstrates a sensitive approach for quantifying Olopatadine in a biological matrix.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (loratadine, 100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Load the mixture onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with 1 mL of methanol and 1 mL of water.

  • Wash the cartridge with 1 mL of water.

  • Elute Olopatadine and the internal standard with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series

  • Column: Reversed-phase Capcellpak CR column

  • Mobile Phase: 70% acetonitrile and 30% water containing 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olopatadine: m/z 337.92 → 164.80

    • Loratadine (IS): m/z 383.17 → 336.90

HILIC-MS/MS Method for Olopatadine in Human Tears

This protocol is adapted from the study by Maksić et al. (2017) for the analysis of Olopatadine in a low-volume, complex matrix.

1. Sample Preparation

  • Collect tear samples using Schirmer test strips.

  • Extract the analytes from the strips with a suitable solvent.

  • Add the internal standard (mianserin hydrochloride).

  • Centrifuge the sample to precipitate proteins.

  • Inject the supernatant directly into the LC-MS/MS system.

2. Chromatographic Conditions

  • UPLC System: Acquity UPLC system

  • Column: Acquity BEH amide column (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: Not specified

  • Injection Volume: Not specified

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Not specified

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Quantification: Performed in multiple reaction monitoring (MRM) mode.

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for Olopatadine Quantification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (e.g., C18 column) injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis Tandem Mass Spectrometry (MRM Mode) ionization->mass_analysis peak_integration Peak Area Integration mass_analysis->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Olopatadine Concentration calibration_curve->quantification

Caption: Workflow for Olopatadine quantification using an internal standard by LC-MS/MS.

This guide highlights the superior sensitivity of LC-MS/MS methods for the quantification of Olopatadine, particularly in biological matrices. The use of a deuterated internal standard like this compound is crucial for achieving accurate and reliable results in regulated bioanalysis. While a complete, published method detailing the use of this compound with its corresponding LOD and LOQ was not identified, the provided protocols for similar LC-MS/MS methods offer a strong foundation for developing and validating such a procedure. For less demanding applications, such as quality control of pharmaceutical formulations, HPLC and spectrophotometric methods can provide adequate sensitivity and are more cost-effective.

References

Assessing the Isotopic Purity of Olopatadine-d3 N-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Olopatadine-d3 N-Oxide, a labeled metabolite of the antihistamine Olopatadine. It explores alternative deuterated standards and details the experimental protocols for key analytical techniques. This document is intended to assist researchers in selecting the most appropriate standards and methods for their specific applications, such as in pharmacokinetic and metabolic studies.

Introduction to Isotopic Purity Analysis

In drug development and metabolic research, stable isotope-labeled compounds serve as invaluable internal standards for quantitative analysis by mass spectrometry (MS) and as tracers in metabolic studies. The accuracy of these studies is highly dependent on the isotopic purity of the labeled compound. Isotopic purity refers to the percentage of the molecule that contains the desired number of heavy isotopes at the specified positions. This guide focuses on this compound and compares its isotopic purity assessment with other commercially available deuterated analogues of Olopatadine.

Alternative Deuterated Standards

Besides this compound, other deuterated forms of Olopatadine are available and can be used as internal standards in bioanalytical methods. The choice of a standard may depend on the specific analytical method, the metabolic pathway being investigated, and commercial availability. Key alternatives include:

  • Olopatadine-d3: A deuterated version of the parent drug, Olopatadine.

  • Olopatadine-d6: A more heavily deuterated version of Olopatadine.

Each of these standards is offered by various chemical suppliers who provide a Certificate of Analysis (CoA) detailing the isotopic purity.[1][2][3][4][5][6][7][8][9][10]

Comparative Isotopic Purity Data

The isotopic purity of a deuterated compound is a critical parameter detailed in its Certificate of Analysis. While specific batch-to-batch values vary, manufacturers typically guarantee a high level of isotopic enrichment. The data presented in the following tables is representative and intended for illustrative purposes, as publicly accessible Certificates of Analysis with specific quantitative data for direct comparison were not available. Researchers should always refer to the CoA provided with their specific batch of the standard.

Table 1: Representative Isotopic Purity of this compound

ParameterRepresentative Value
Chemical Purity (HPLC) >98%
Isotopic Purity (Mass Spec) ≥98% (d3)
Isotopologue Distribution
d0<1%
d1<1%
d2<2%
d3>96%

Table 2: Representative Isotopic Purity of Alternative Deuterated Olopatadine Standards

Deuterated StandardParameterRepresentative Value
Olopatadine-d3 Chemical Purity (HPLC) >98%
Isotopic Purity (Mass Spec) ≥99% (d3)
Isotopologue Distribution
d0<0.5%
d1<0.5%
d2<1%
d3>98%
Olopatadine-d6 Chemical Purity (HPLC) >98%
Isotopic Purity (Mass Spec) ≥99% (d6)
Isotopologue Distribution
d0-d4<0.1%
d5<1%
d6>98%

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for determining the isotopic distribution of a labeled compound.[6][7] High-resolution mass spectrometry (HRMS) is particularly effective in resolving and quantifying the different isotopologues (molecules that differ only in their isotopic composition).

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the deuterated standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution and separation of the analyte from any potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode over a mass range that includes all potential isotopologues of the analyte.

    • Data Analysis:

      • Extract the ion chromatograms for the monoisotopic mass of the unlabeled compound (d0) and each of the deuterated isotopologues (d1, d2, d3, etc.).

      • Integrate the peak areas for each isotopologue.

      • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

IsotopicPurityWorkflow_LCMS cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis Prep Dissolve Standard (e.g., 1 µg/mL in Methanol) LC HPLC/UHPLC Separation (C18 Column) Prep->LC MS HRMS Detection (Full Scan, ESI+) LC->MS Extract Extract Ion Chromatograms (d0, d1, d2, d3...) MS->Extract Integrate Integrate Peak Areas Extract->Integrate Calculate Calculate % Isotopologue Distribution Integrate->Calculate

LC-MS Workflow for Isotopic Purity
Isotopic Enrichment Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, is a fundamental technique for confirming the position of isotopic labels and quantifying the level of deuteration.[11][12][13][14]

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the deuterated standard in a suitable NMR solvent (e.g., DMSO-d6, CDCl3). The concentration will depend on the spectrometer's sensitivity.

  • ¹H-NMR Spectroscopy:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Identify the signals corresponding to the protons at the labeled and unlabeled positions.

    • By comparing the integration of the residual proton signal at the deuterated site to the integration of a signal from a non-deuterated position in the molecule, the percentage of deuteration can be calculated.

  • ²H-NMR (Deuterium-NMR) Spectroscopy:

    • Acquire a ²H-NMR spectrum.

    • This directly observes the deuterium nuclei, confirming the location of the label.

    • Quantitative ²H-NMR can also be used to determine the isotopic enrichment.

IsotopicPurityWorkflow_NMR cluster_SamplePrep Sample Preparation cluster_NMR NMR Analysis cluster_DataAnalysis Data Analysis Prep Dissolve Standard in NMR Solvent H1_NMR ¹H-NMR Acquisition (Quantitative) Prep->H1_NMR H2_NMR ²H-NMR Acquisition (Optional) H1_NMR->H2_NMR Integrate Integrate Proton Signals (Labeled vs. Unlabeled sites) H1_NMR->Integrate Calculate Calculate % Isotopic Enrichment Integrate->Calculate

NMR Workflow for Isotopic Enrichment

Conclusion

The assessment of isotopic purity is a critical quality control step for ensuring the reliability of studies that utilize deuterated internal standards. Both LC-MS and NMR spectroscopy are powerful and complementary techniques for this purpose. While this compound is a suitable labeled metabolite for specific research applications, alternative standards such as Olopatadine-d3 and Olopatadine-d6 offer different levels of deuteration that may be advantageous in other contexts. The selection of the most appropriate deuterated standard should be based on the specific requirements of the analytical method and the research question being addressed. It is imperative that researchers consult the Certificate of Analysis for the specific batch of the deuterated standard being used to obtain accurate isotopic purity data.

References

A Comparative Guide to the Pharmacokinetics of Olopatadine and its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the antihistamine Olopatadine and its primary metabolite, Olopatadine N-Oxide. The information presented is collated from various studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Comparative Pharmacokinetic Parameters

The systemic exposure to Olopatadine N-Oxide is significantly lower than that of the parent drug, Olopatadine, following topical administration. The following table summarizes the key pharmacokinetic parameters for both compounds based on available data from studies involving healthy subjects receiving ocular administration of Olopatadine.

Pharmacokinetic ParameterOlopatadineOlopatadine N-Oxide
Peak Plasma Concentration (Cmax) 1.65 ng/mL (single dose); 1.45 ng/mL (multiple doses)[1][2]0.121 ng/mL (Day 1); 0.174 ng/mL (Day 7)[1]
Time to Reach Cmax (Tmax) ~2 hours[1][2]Observable up to 4 hours post-dose[1]
Elimination Half-Life (t1/2) 2.90 to 3.40 hours[1][2]Data not available
Area Under the Curve (AUC) AUC0-12: 9.25 - 10.55 ng·h/mL (Day 1)[1]Data not available
Metabolism Primarily metabolized to N-desmethyl olopatadine (minor) and Olopatadine N-oxide.[3]-
Primary Route of Elimination Renal excretion[4]-

Metabolic Pathway

Olopatadine undergoes hepatic metabolism, although a significant portion of the drug is excreted unchanged.[4][5] One of the key metabolic pathways is the formation of Olopatadine N-Oxide. This transformation is catalyzed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[3] Another minor metabolite, N-desmethyl olopatadine, is formed via cytochrome P450 enzymes, primarily CYP3A4.[3]

metabolic_pathway Olopatadine Olopatadine N_Oxide Olopatadine N-Oxide Olopatadine->N_Oxide FMO1, FMO3 N_Desmethyl N-Desmethyl Olopatadine (Minor Metabolite) Olopatadine->N_Desmethyl CYP3A4

Metabolic conversion of Olopatadine.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from clinical studies involving healthy adult subjects. Below is a generalized experimental protocol typical for such studies.

Study Design

A common study design is an open-label, single- or multiple-dose pharmacokinetic study.[6][7] For multiple-dose studies, subjects receive the drug for a specified period (e.g., 7 days) to achieve steady-state concentrations.[1][2] A washout period is observed between different treatment phases in crossover studies.[6][7]

Dosing and Sample Collection

Following administration of a single or multiple doses of Olopatadine (e.g., 0.77% ophthalmic solution), blood samples are collected at predetermined time points.[1] A typical schedule includes samples taken pre-dose and at various intervals post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 12 hours).[1]

Bioanalytical Method

Plasma concentrations of Olopatadine and its metabolites are determined using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7] This method offers high sensitivity and specificity for quantifying the low concentrations of these analytes in biological matrices. The method is validated for accuracy, precision, linearity, and stability according to regulatory guidelines.[1]

experimental_workflow cluster_study_conduct Study Conduct cluster_sample_analysis Sample Analysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Dosing Drug Administration (e.g., Olopatadine Ophthalmic Solution) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Analyte Extraction Plasma_Separation->Sample_Extraction LC_MSMS LC-MS/MS Analysis Sample_Extraction->LC_MSMS Concentration_Determination Plasma Concentration Determination LC_MSMS->Concentration_Determination PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Concentration_Determination->PK_Analysis

Typical experimental workflow for a pharmacokinetic study.

References

Safety Operating Guide

Navigating the Disposal of Olopatadine-d3 N-Oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Researchers and drug development professionals now have a clear, step-by-step guide for the safe and compliant disposal of Olopatadine-d3 N-Oxide. This document outlines essential procedures to ensure the safe handling and disposal of this chemical compound, aligning with regulatory standards and promoting laboratory safety.

This compound, an active metabolite of Olopatadine, requires careful management as a chemical waste product.[1] Improper disposal can lead to environmental contamination and potential health risks.[2][3][4] Adherence to the following procedures is critical for maintaining a safe laboratory environment and ensuring compliance with federal and local regulations.

Waste Characterization and Regulatory Overview

This compound should be treated as a hazardous chemical waste. Disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][5][6] State and local regulations may also apply and could be more stringent than federal mandates.[2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

Parameter Guideline Regulatory Body
Waste ClassificationHazardous Chemical WasteEPA (RCRA)
Disposal MethodLicensed Chemical Destruction or Controlled IncinerationEPA, State, and Local Authorities
Sewer DischargeProhibitedEPA
Environmental ContaminationMust be avoidedEPA

This table summarizes the key regulatory guidelines for the disposal of chemical waste like this compound.

Step-by-Step Disposal Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

Waste Collection and Segregation
  • Solid Waste:

    • Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled hazardous waste container.[7]

    • For pure, unused this compound, collect it in a separate, compatible container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.[7]

    • Do not mix with other incompatible waste streams.

Container Labeling

Proper labeling is crucial for compliant disposal. The hazardous waste label must include:

  • The words "Hazardous Waste"[5]

  • Full chemical name: "this compound" (avoid abbreviations)[5]

  • For mixtures, list all chemical constituents and their approximate concentrations.[5]

  • Accumulation start date[5]

  • Principal investigator's name and contact information[5]

  • Building and room number[5]

Storage
  • Store waste containers in a designated, secure area.

  • Ensure containers are kept closed except when adding waste.[7][8]

  • Use secondary containment to prevent spills.[7]

Disposal of Empty Containers

Containers that held this compound must be decontaminated before disposal:

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate as hazardous waste in your designated liquid waste container.[8][9]

  • After triple-rinsing, deface the original label and dispose of the container in the regular trash or as directed by your EHS department.[9]

Arranging for Waste Pickup
  • Contact your institution's EHS department to schedule a hazardous waste pickup.[5]

  • Do not exceed the accumulation time or quantity limits set by your institution.[7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

A Identify Waste Stream (Solid or Liquid) B Select Appropriate Hazardous Waste Container A->B C Label Container Correctly - Chemical Name - Hazard Information - PI Details B->C D Collect Waste (Keep Container Closed) C->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Pickup E->F G Waste Manifest and Disposal F->G A Empty Olopatadine-d3 N-Oxide Container B Triple-Rinse with Appropriate Solvent A->B D Deface Original Label C Collect Rinsate as Hazardous Liquid Waste B->C B->D E Dispose of Container in Regular Trash D->E

References

Essential Safety and Operational Guide for Handling Olopatadine-d3 N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Olopatadine-d3 N-Oxide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the SDS for the parent compound, Olopatadine, and general best practices for handling chemical compounds in a research environment.[1][2][3][4][5] Researchers should handle this compound with caution and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical Safety Goggles or a Face ShieldEssential to prevent eye contact with the compound.[6] For procedures with a splash hazard, a face shield should be used in conjunction with goggles.[6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Wear two pairs of powder-free gloves, with one cuff under the gown and the other over.[7][8] Gloves must be inspected before use and changed immediately if contaminated or torn.[1][7]
Body Protection Disposable, Low-Permeability GownA long-sleeved gown with a solid front and tight-fitting cuffs is required to protect the skin.[7] Lab coats made of standard cloth are not sufficient.
Respiratory Protection NIOSH-Approved RespiratorA respirator is recommended, especially when handling the compound as a powder or if aerosolization is possible.[4][6] The specific type should be determined by a risk assessment of the procedure.
Foot Protection Closed-Toe ShoesMandatory for any laboratory environment where hazardous chemicals are handled.[6]

Operational Handling Plan

1. Designated Work Area:

  • All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1][2][3][4]

  • Restrict access to the handling area to authorized personnel only.[7]

2. Weighing and Solution Preparation:

  • When weighing the powdered form of the compound, use a containment balance or conduct the weighing within a ventilated enclosure to prevent dust formation.[1][3]

  • When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.[6]

3. Post-Handling Procedures:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]

  • Decontaminate all surfaces and equipment used during the procedure.

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek medical attention.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration (do not use mouth-to-mouth).[1][4] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1][4]
Spill Evacuate the area.[2] Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[6] Collect the material into a sealed, labeled container for hazardous waste disposal.[2][4]

Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including gloves, gowns, and absorbent materials, should be collected in a suitable, closed, and clearly labeled container for chemical waste.[1][2]

  • Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1][2]

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[1]

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Designated Work Area (Fume Hood/Glove Box) A->B C Weigh Compound in Containment Enclosure B->C D Prepare Solution C->D E Decontaminate Surfaces and Equipment D->E F Wash Hands and Exposed Skin E->F G Segregate and Seal Contaminated Waste F->G H Dispose of via Licensed Chemical Waste Contractor G->H

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。